molecular formula C8H16N2O B1450590 4-(Azetidin-3-yloxy)piperidine CAS No. 1441004-41-6

4-(Azetidin-3-yloxy)piperidine

Cat. No.: B1450590
CAS No.: 1441004-41-6
M. Wt: 156.23 g/mol
InChI Key: FVHLZMQGSBUWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-3-yloxy)piperidine is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Azetidin-3-yloxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidin-3-yloxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azetidin-3-yloxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-9-4-2-7(1)11-8-5-10-6-8/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHLZMQGSBUWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-(Azetidin-3-yloxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4-(Azetidin-3-yloxy)piperidine , structured for researchers and drug development professionals.

Physicochemical Profile, Synthetic Methodology, and Medicinal Utility

Executive Summary

4-(Azetidin-3-yloxy)piperidine (CAS: 1441004-41-6) is a bicyclic diamine ether primarily utilized as a hydrophilic scaffold and linker in medicinal chemistry.[1][2] Characterized by a molecular weight of 156.23 g/mol , this molecule features an azetidine ring linked via an ether oxygen to the 4-position of a piperidine ring.

Unlike simple alkyl chains, this ether-linked scaffold offers reduced lipophilicity (lower cLogP) and defined vectors for substituent exit, making it a "privileged structure" in Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs). It serves as a critical building block for modulating physicochemical properties such as metabolic stability and aqueous solubility in lead optimization.

Physicochemical Specifications

The following data represents the core identifiers and properties for the free base form of the molecule.

PropertyValueNotes
IUPAC Name 4-(Azetidin-3-yloxy)piperidine
CAS Number 1441004-41-6Free base
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol Exact Mass: 156.1263
Physical State Viscous oil or low-melting solidHygroscopic as free base
Boiling Point ~280°C (Predicted)760 mmHg
pKa (Calculated) ~9.8 (Piperidine), ~8.5 (Azetidine)Basic amines require salt formation for stability
cLogP -0.3 to 0.2Highly polar/hydrophilic
H-Bond Donors 2(NH groups)
H-Bond Acceptors 3(2 NH + 1 Ether O)
Synthetic Methodology
Core Reaction Logic

The synthesis relies on the displacement of a leaving group (mesylate) on the sterically less hindered 3-position of the azetidine ring by the alkoxide generated from 4-hydroxypiperidine.

  • Nucleophile: N-Cbz-4-hydroxypiperidine (Stable to basic alkylation conditions).

  • Electrophile: tert-Butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate (Activated alcohol).

  • Base: Sodium Hydride (NaH) in DMF.

Step-by-Step Protocol

Step 1: Activation of Azetidin-3-ol

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM at 0°C.

  • Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir at 0°C for 2 hours. Quench with NaHCO₃, extract with DCM, and dry over Na₂SO₄.

  • Concentrate to yield tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate. Use immediately.

Step 2: Ether Formation (Williamson Synthesis)

  • Suspend NaH (60% in oil, 1.5 eq) in anhydrous DMF at 0°C under N₂.

  • Add N-Cbz-4-hydroxypiperidine (1.0 eq) dissolved in DMF dropwise. Stir for 30 min to generate the alkoxide.

  • Add the mesylate from Step 1 (1.2 eq) dissolved in DMF.

  • Heat the mixture to 60–80°C for 12–16 hours. (Monitoring by LCMS is critical; look for the disappearance of the piperidine peak).

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Purify via silica gel chromatography (Hexane/EtOAc).

Step 3: Global Deprotection (To obtain Free Base)

  • Method A (Hydrogenolysis): Dissolve intermediate in MeOH, add Pd/C (10% w/w), and stir under H₂ balloon (remove Cbz).

  • Method B (Acidolysis): Treat with TFA/DCM (1:4) to remove Boc.

  • Note: To isolate the CAS 1441004-41-6 (Free Base), perform both deprotections sequentially or use conditions that cleave both (e.g., HBr/AcOH, though harsh). Standard practice is to isolate as the Dihydrochloride salt .

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis described above.

G Start1 N-Boc-3-Hydroxyazetidine Activate Activation (MsCl, Et3N, DCM) Start1->Activate Start2 N-Cbz-4-Hydroxypiperidine Alkylation Etherification (NaH, DMF, 60°C) Start2->Alkylation Nucleophile Formation Mesylate Intermediate: N-Boc-3-Mesyloxyazetidine Activate->Mesylate Mesylate->Alkylation Electrophile ProtectedEther Protected Ether: N-Boc-Azetidin-O-Piperidin-N-Cbz Alkylation->ProtectedEther Deprotect Global Deprotection (1. H2/Pd, 2. TFA) ProtectedEther->Deprotect Final Target: 4-(Azetidin-3-yloxy)piperidine (MW 156.23) Deprotect->Final

Figure 1: Convergent synthetic route for 4-(Azetidin-3-yloxy)piperidine via mesylate displacement.

Applications in Drug Discovery

The 4-(Azetidin-3-yloxy)piperidine scaffold is increasingly deployed in "Lead Optimization" phases for two primary reasons:

  • Solubility Enhancement: Replacing a cyclohexyl or phenyl linker with this saturated heterocyclic ether significantly lowers LogP and increases Fraction sp3 (Fsp3), correlating with improved clinical success rates.

  • PROTAC Linkers: The diamine functionality allows for orthogonal attachment. The azetidine nitrogen can be linked to an E3 ligase ligand (e.g., VHL or Cereblon binder), while the piperidine nitrogen connects to the Warhead (POI binder). The ether oxygen introduces a "kink" in the chain, providing a distinct vector compared to linear alkyl linkers.

References
  • ChemScene. (2024). 4-(Azetidin-3-yloxy)piperidine Product Data. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 169218780 (Related Ether Scaffolds). Retrieved from

  • Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Azetidines and Piperidines. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Protocols. Retrieved from

Sources

Technical Guide: Synthesis and Strategic Application of 4-(Azetidin-3-yloxy)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1]

The 4-(Azetidin-3-yloxy)piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of G-protein-coupled receptor (GPCR) agonists (e.g., GPR119) and kinase inhibitors.

Unlike direct carbon-carbon linked spirocycles, the ether (-O-) linkage between the strained 4-membered azetidine ring and the 6-membered piperidine ring introduces a specific bond vector and rotational freedom. This "breathing room" often improves solubility and metabolic stability compared to rigid spiro-fused analogs.

This guide details the strategic selection of starting materials, the causality behind synthesis routes, and self-validating protocols for generating this core.

Critical Starting Materials: Analysis & Selection

The synthesis hinges on two primary building blocks. The choice of protecting groups (PG) is not arbitrary; it must be orthogonal to allow selective functionalization of the two distinct nitrogen centers later in the drug discovery cascade.

Primary Building Blocks
ComponentPreferred ReagentCAS No.Role & Rationale
Ring A (Azetidine) 1-Boc-3-hydroxyazetidine 141699-55-0 Provides the strained ring. The hydroxyl group at C3 is the nucleophile (or electrophile depending on route). Boc is stable to basic conditions.
Ring B (Piperidine) 1-Cbz-4-hydroxypiperidine 109384-19-2 *Provides the larger ring. Using Cbz (instead of Boc) creates orthogonality, allowing selective deprotection of the azetidine amine first.
Coupling Agent DIAD / DEAD 2446-83-5 Diisopropyl azodicarboxylate. Essential for the Mitsunobu reaction to activate the alcohol.
Catalyst Triphenylphosphine (

)
603-35-0 Forms the activated phosphorane intermediate.

*Note: CAS 109384-19-2 refers to the N-Boc variant.[1] For orthogonal strategy, the N-Cbz analog (CAS 53787-18-1) is recommended.

Safety & Handling Protocols
  • 3-Hydroxyazetidine Salts: Often supplied as HCl salts. These are hygroscopic and can cause severe eye damage (H318). Handle in a desiccated glovebox or weigh quickly in a fume hood.

  • Azodicarboxylates (DIAD/DEAD): Shock-sensitive and potentially explosive upon heating. Never concentrate reaction mixtures containing DIAD to dryness at high temperatures.

Core Synthesis Architecture

The formation of the ether bond between two secondary alcohols is challenging due to steric hindrance, particularly at the piperidine C4 position. We utilize two primary routes: the Mitsunobu Coupling (Standard of Care) and


 Displacement  (Alternative).
Route A: The Mitsunobu Protocol (Preferred)

This method relies on the "redox-dehydration" mechanism. It is preferred because it occurs under neutral conditions, preserving sensitive protecting groups.

Mechanism of Action:
  • Activation:

    
     reacts with DIAD to form a betaine intermediate.
    
  • Protonation: The betaine deprotonates the more acidic component (usually the nucleophile, but here both are alcohols; the order of addition controls the "activated" species).

  • Displacement: The alcohol-oxyphosphonium ion is formed and subsequently displaced by the other alcohol (acting as the nucleophile) with inversion of configuration.

Step-by-Step Protocol:
  • Preparation: In a dry round-bottom flask under

    
     atmosphere, dissolve 1-Boc-3-hydroxyazetidine  (1.0 equiv) and 1-Cbz-4-hydroxypiperidine  (1.1 equiv) in anhydrous THF (0.1 M concentration).
    
  • Phosphine Addition: Add Triphenylphosphine (

    
    )  (1.5 equiv). Stir until fully dissolved.
    
  • Cooling: Cool the mixture to 0°C using an ice bath. This controls the exotherm of the next step.

  • Activation (Critical Step): Add DIAD (1.5 equiv) dropwise over 15 minutes. Why? Rapid addition causes local heating and decomposition of the betaine intermediate.

  • Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Quench with water. Extract with EtOAc. Wash organic layers with brine, dry over

    
    .
    
  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ). Remove via flash chromatography (SiO2, Hexane/EtOAc gradient).
    
Route B: Activated Displacement (Alternative)

If the Mitsunobu reaction fails due to sterics, convert the azetidine alcohol to a leaving group (Mesylate).

  • Mesylation: React 1-Boc-3-hydroxyazetidine with Methanesulfonyl chloride (MsCl) and

    
     in DCM at 0°C to form 1-Boc-3-mesyloxyazetidine .
    
  • Displacement: React the mesylate with 1-Cbz-4-hydroxypiperidine using Sodium Hydride (NaH) in DMF at 60°C.

    • Risk:[2][3] High temperatures/strong bases can cause the strained azetidine ring to open or polymerize.

Visualization of Workflows

Synthesis Pathway Diagram

SynthesisPath Start Start: N-Boc-3-OH-Azetidine + N-Cbz-4-OH-Piperidine Reagents Reagents: PPh3 + DIAD (THF, 0°C) Start->Reagents Mix Intermediate Intermediate: Oxyphosphonium Activated Complex Reagents->Intermediate Activation Product Product: 4-(Azetidin-3-yloxy)piperidine (Orthogonally Protected) Intermediate->Product SN2 Displacement

Caption: Figure 1. The Mitsunobu coupling pathway for ether bond formation.

Orthogonal Protection Strategy

ProtectionStrategy Core Core Scaffold: N-Boc-Azetidine-O-Piperidine-N-Cbz RouteA Route A: Acidic Conditions (TFA/DCM) Core->RouteA RouteB Route B: Hydrogenation (H2, Pd/C) Core->RouteB ProdA Product A: NH-Azetidine (Piperidine still protected) RouteA->ProdA Cleaves Boc ProdB Product B: NH-Piperidine (Azetidine still protected) RouteB->ProdB Cleaves Cbz

Caption: Figure 2. Orthogonal deprotection logic allowing selective functionalization of either ring.

Quality Control & Troubleshooting

To ensure the protocol is a self-validating system , check the following parameters:

  • LCMS Monitoring: The product mass should be

    
     (calculated based on protecting groups). Watch for the appearance of 
    
    
    
    (mass ~279).
  • NMR Verification:

    • Azetidine C3-H: Look for a quintet/multiplet shifting downfield (~4.2–4.5 ppm) indicating ether formation.

    • Piperidine C4-H: Similarly, the methine proton at the ether linkage will shift.

  • Impurity Trap: If the reaction yield is low (<40%), the azetidine alcohol likely eliminated to form the enamine/alkene due to ring strain. Correction: Lower the temperature to -10°C during DIAD addition.

References

  • Swamy, K. C., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • Dandapani, S., et al. "Diversity-oriented synthesis of substituted piperidines." Beilstein Journal of Organic Chemistry, 2012. (Context on piperidine functionalization). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2759290, 3-Hydroxyazetidine hydrochloride." PubChem, 2023. Link

  • Fisher Scientific. "Safety Data Sheet: 3-Hydroxyazetidine hydrochloride." Link

  • ChemicalBook. "N-Boc-4-hydroxypiperidine Product Properties and Synthesis." Link

Sources

The 4-(Azetidin-3-yloxy)piperidine Scaffold: A Technical Guide to Unlocking Therapeutic Potential and Elucidating Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-(azetidin-3-yloxy)piperidine scaffold represents a confluence of two highly privileged heterocyclic motifs in medicinal chemistry: the azetidine and the piperidine rings. While this specific core structure is not associated with a single, defined mechanism of action, its strategic design embodies a modern approach to drug discovery. This guide moves beyond a conventional analysis of a single compound's pharmacology. Instead, it serves as a comprehensive framework for drug development professionals to leverage this scaffold's potential. We will explore the physicochemical and pharmacological advantages conferred by its constituent parts and, most critically, provide a detailed, field-proven roadmap for elucidating the mechanism of action for novel drug candidates derived from this promising core.

Introduction: A Scaffold of Strategic Design

The 4-(azetidin-3-yloxy)piperidine core is a synthetic chemical scaffold that marries the structural and functional benefits of two of medicinal chemistry's most successful building blocks. Its design is not accidental but a deliberate strategy to create novel chemical matter with superior drug-like properties.

  • The Piperidine Moiety : A six-membered nitrogen-containing heterocycle, piperidine is a ubiquitous feature in pharmaceuticals, particularly those targeting the Central Nervous System (CNS).[1] Its sp³-hybridized carbon framework provides a three-dimensional structure that can effectively probe the binding pockets of complex biological targets.[2] The nitrogen atom serves as a key hydrogen bond acceptor and a handle for modulating basicity (pKa) and, consequently, solubility and pharmacokinetic profiles.[1] Its presence is critical in numerous drug classes, including analgesics, antipsychotics, and antihistamines.[3][4]

  • The Azetidine Ring : This four-membered nitrogen-containing heterocycle has gained significant traction as a "privileged" structure in modern drug discovery.[5] Its high ring strain and conformational rigidity offer unique structural features that can enhance a molecule's properties.[6][7] In drug design, azetidine is often employed as a bioisosteric replacement for less favorable groups.[8][9] Its incorporation can lead to improved metabolic stability, increased aqueous solubility, reduced lipophilicity, and the ability to establish novel interactions with biological targets, ultimately enhancing potency and selectivity.[5][10]

The combination of these two rings via an ether linkage in the 4-(azetidin-3-yloxy)piperidine scaffold creates a versatile platform. It offers multiple vectors for chemical modification, allowing for the fine-tuning of pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Pharmacological Rationale and Hypothesized Target Classes

The true value of the 4-(azetidin-3-yloxy)piperidine scaffold lies in its potential as a starting point for generating diverse libraries of compounds with a wide range of biological activities. The structural features suggest a high probability of interaction with targets that recognize amine-containing ligands, particularly within the CNS.

Hypothesized Target Classes:

  • G-Protein Coupled Receptors (GPCRs): Many GPCRs, including dopamine, serotonin, and histamine receptors, feature binding sites that accommodate piperidine-like structures. The basic nitrogen of the piperidine is often a critical pharmacophoric element for ionic interactions with acidic residues (e.g., aspartate) in the receptor binding pocket.

  • Ion Channels: Ligand-gated and voltage-gated ion channels are important drug targets. The piperidine moiety can serve as a scaffold to position functional groups that interact with the channel pore or allosteric sites.

  • Enzymes: The scaffold can be elaborated to target various enzymes. For instance, derivatives of piperidine have been developed as potent inhibitors of O-GlcNAcase for Alzheimer's disease treatment.[11]

  • Transporters: The presynaptic choline transporter (CHT) is an example of a target for which piperidine-based inhibitors have been developed.[12]

The azetidine ring, in these contexts, acts as a powerful modulator. It can serve as a rigid linker, improve metabolic stability by blocking sites of metabolism on the piperidine ring, and act as a bioisostere for other cyclic systems like pyrrolidine or even phenyl groups, providing access to novel chemical space.[8][13]

Core Directive: A Framework for Elucidating Mechanism of Action

For any novel derivative of the 4-(azetidin-3-yloxy)piperidine scaffold, a systematic and multi-pronged approach is required to determine its mechanism of action (MoA). This framework ensures a self-validating system of inquiry, from initial observation to in vivo confirmation.

Phase 1: Initial Profiling and Target Identification

The first phase aims to answer the broad question: "What biological systems does this compound affect?" This is a hypothesis-generating stage.

G

Experimental Protocols:

  • Broad Phenotypic Screening:

    • Objective: To identify any observable effect of the compound on whole cells or organisms without a preconceived bias about the target.

    • Methodology:

      • Select a panel of diverse human cell lines (e.g., cancer lines, neuronal cells, primary cells).

      • Treat cells with the compound across a wide concentration range (e.g., 10 nM to 100 µM).

      • Utilize high-content imaging or multi-parametric assays to assess changes in cell health, morphology, proliferation, apoptosis, or specific signaling pathway markers.

      • An observed phenotype (e.g., neurite outgrowth, cell cycle arrest) provides the first clue to the compound's biological activity.

  • Target-Based Panel Screening:

    • Objective: To rapidly screen the compound against a large panel of known biological targets to identify potential interactions.

    • Methodology:

      • Submit the compound to a commercial or in-house screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan®).

      • These panels typically include hundreds of GPCRs, kinases, ion channels, and enzymes.

      • The output is usually presented as percent inhibition or binding at one or two fixed concentrations.

      • "Hits" (e.g., >50% inhibition) are considered preliminary and require confirmation.

  • Unbiased Target Identification (for potent hits with unknown targets):

    • Objective: To identify the direct binding partner(s) of the compound from the native cellular proteome.[14]

    • Methodology (Affinity-Based):

      • Synthesize an analogue of the lead compound with a linker and an affinity tag (e.g., biotin).[14]

      • Immobilize the biotinylated probe on streptavidin-coated beads.

      • Incubate the beads with cell lysate.

      • Wash away non-specific binders.

      • Elute the specifically bound proteins.

      • Identify the eluted proteins using mass spectrometry (LC-MS/MS).[15]

    • Methodology (Label-Free):

      • Techniques like the Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) can be used.[16]

      • These methods rely on the principle that a protein's stability (to heat or proteolysis) changes upon ligand binding.

      • Differences in the proteome between treated and untreated samples, as measured by mass spectrometry, reveal potential targets.

Phase 2: Target Validation and Pathway Analysis

Once one or more putative targets are identified, the next phase is to rigorously validate the interaction and understand its functional consequences.

G

Experimental Protocols:

  • Biophysical Confirmation of Binding:

    • Objective: To confirm a direct, physical interaction between the compound and the purified target protein and to quantify the binding affinity (K_D).

    • Methodology:

      • Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip. Flow the compound over the chip at various concentrations. Measure the change in refractive index upon binding and dissociation to determine on-rates, off-rates, and the equilibrium dissociation constant (K_D).

      • Isothermal Titration Calorimetry (ITC): Titrate the compound into a solution containing the purified target protein. Measure the heat released or absorbed upon binding to determine the K_D, stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

  • Cell-Based Functional Assays:

    • Objective: To determine if the binding event translates into a functional response (e.g., agonism, antagonism, inverse agonism) and to measure potency (EC₅₀/IC₅₀).

    • Methodology (Example for a GPCR):

      • Use a cell line stably overexpressing the target receptor.

      • Agonist Mode: Treat cells with the compound and measure the downstream second messenger response (e.g., cAMP accumulation using HTRF, or calcium flux using a fluorescent dye like Fura-2).

      • Antagonist Mode: Pre-incubate cells with the compound, then stimulate with a known agonist of the receptor. Measure the inhibition of the agonist's response.

      • Generate dose-response curves to calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).

  • Downstream Signaling Pathway Analysis:

    • Objective: To understand the broader cellular consequences of target engagement.

    • Methodology:

      • Treat relevant cells with the compound.

      • Use Western blotting to probe for changes in the phosphorylation status of key signaling proteins downstream of the target (e.g., p-ERK, p-Akt, p-CREB).

      • Utilize reporter gene assays (e.g., luciferase or β-galactosidase linked to a response element like SRE or CRE) to measure transcriptional activation or repression.

      • Discovery proteomics can provide an unbiased view of how the compound alters the cellular proteome, offering a deep understanding of its MoA.[17]

Quantitative Data Summary

All quantitative data should be meticulously documented and summarized for comparative analysis.

Assay TypeParameter MeasuredExample Result (Hypothetical)Interpretation
Binding Assay (SPR) Dissociation Constant (K_D)15 nMHigh-affinity interaction with Target X.
Functional Assay (cAMP) Potency (IC₅₀)45 nMPotent antagonist at Target X.
Functional Assay (Ca²⁺) Potency (EC₅₀)> 10 µMNo agonist activity at Target X.
Kinase Panel % Inhibition @ 1 µM< 10% for 250 kinasesSelective for Target X over kinases.
hERG Channel Assay IC₅₀> 30 µMLow risk of cardiac liability.

Conclusion

The 4-(azetidin-3-yloxy)piperidine scaffold is a highly promising starting point for the development of novel therapeutics. Its true potential is not in a predefined mechanism of action, but in the versatility and favorable drug-like properties it offers to medicinal chemists. By combining the stability and three-dimensionality of piperidine with the metabolic and pharmacokinetic advantages of azetidine, this scaffold is primed for targeting a range of biological systems, particularly within the CNS. The successful translation of a compound based on this scaffold into a clinical candidate is entirely dependent on a rigorous, systematic, and unbiased elucidation of its mechanism of action. The experimental framework detailed in this guide provides a robust, self-validating pathway for researchers to confidently identify a compound's molecular target, validate its functional activity, and build a compelling case for its therapeutic potential.

References

A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be provided upon final compilation.

Sources

Architecting the 4-(Azetidin-3-yloxy)piperidine Scaffold: Synthetic Mastery and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(azetidin-3-yloxy)piperidine motif represents a high-value pharmacophore in modern drug discovery, acting as a conformationally restricted, polar linker that bridges the gap between lipophilicity and metabolic stability. Unlike simple alkyl chains or direct amine linkages, this bicyclic ether scaffold offers a unique vector orientation and lowered LogD, making it a "privileged structure" in the development of GPR119 agonists (metabolic disorders) and Histamine H3 antagonists (CNS indications).

This technical guide provides a robust, field-proven roadmap for the synthesis, optimization, and application of this scaffold, moving beyond basic literature to address the practical realities of library generation and scale-up.

Structural Rationale: The "Azetidine Switch"

In medicinal chemistry, replacing a piperazine or a cyclobutyl ether with an azetidine-ether linkage is often termed the "Azetidine Switch." This modification serves three critical functions:

  • 
     Enhancement:  The azetidine ring introduces 3D character (
    
    
    
    hybridization) without the floppy entropy penalty of linear chains. This correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.
  • pKa Modulation: The ether oxygen at the 3-position is electron-withdrawing. If the azetidine nitrogen is the basic center, its pKa is lowered (typically ~8.5–9.0), improving blood-brain barrier (BBB) penetration compared to more basic amines.

  • Vector Geometry: The ether linkage creates a "kinked" geometry (approx. 109° bond angle at oxygen), orienting the piperidine and azetidine vectors differently than a direct spiro-connection. This is crucial for fitting into deep GPCR pockets (e.g., the orthosteric site of H3).

SAR Logic & Diversification

The scaffold offers two distinct "exit vectors" for library expansion, allowing for rapid Structure-Activity Relationship (SAR) exploration.

SAR_Logic Core 4-(Azetidin-3-yloxy) piperidine Core N_Azet Azetidine Nitrogen (N1) (Basic Center / Linker) Core->N_Azet Vector A N_Pip Piperidine Nitrogen (N1') (Distal Binding) Core->N_Pip Vector B Metab Metabolic Stability (Microsomal Clearance) N_Azet->Metab N-Capping effects Potency Receptor Potency (H-Bond / Salt Bridge) N_Azet->Potency Salt bridge to Asp N_Pip->Potency Distal Pocket Fit Selectivity Selectivity Profile (hERG Avoidance) N_Pip->Selectivity Lipophilic Tail

Figure 1: SAR Logic Flow illustrating the dual-vector diversification potential of the scaffold.

Synthetic Strategies: The Core Construction

The formation of the ether linkage between two secondary amine-containing heterocycles is the rate-limiting step. While Mitsunobu conditions are theoretically possible, they often fail due to the steric bulk of the tert-butyl carbamate (Boc) groups and the poor nucleophilicity of the secondary alcohol.

The Gold Standard: Nucleophilic substitution (


) using an activated azetidine electrophile and a piperidin-4-ol nucleophile.
Protocol A: The Mesylate Displacement (Scalable & Robust)

This method is preferred for gram-scale synthesis due to the stability of the mesylate intermediate compared to the iodide.

Reagents:

  • Nucleophile: N-Cbz-4-hydroxypiperidine (Orthogonal protection is vital).

  • Electrophile: N-Boc-3-methanesulfonyloxyazetidine.

  • Base: Sodium Hydride (NaH), 60% dispersion in oil.

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Electrophile Preparation: Treat N-Boc-3-hydroxyazetidine with methanesulfonyl chloride (MsCl) and triethylamine (

    
    ) in DCM at 0°C. Quantitative yield is expected. Critical: Do not heat; azetidine mesylates can rearrange or polymerize.
    
  • Deprotonation: In a flame-dried flask under Argon, dissolve N-Cbz-4-hydroxypiperidine (1.0 equiv) in DMF (0.2 M). Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Stir for 30 mins until gas evolution ceases.

  • Coupling: Add a solution of N-Boc-3-methanesulfonyloxyazetidine (1.2 equiv) in DMF dropwise.

  • Heating: Warm to Room Temperature (RT), then heat to 60–80°C. Note: The reaction is sluggish at RT due to the steric hindrance of the secondary carbon.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. The product is a viscous oil.
    
  • Validation:

    
     NMR must show the methine proton of the azetidine (geminal to oxygen) shifting upfield relative to the mesylate, typically appearing around 
    
    
    
    4.2–4.4 ppm.
Synthetic Workflow Visualization

Synthesis_Workflow Start Start: N-Boc-3-hydroxyazetidine Act Activation: MsCl, Et3N, DCM, 0°C Start->Act Mesylate Intermediate: N-Boc-3-OMs-azetidine Act->Mesylate Coupling Coupling (SN2): Combine & Heat to 80°C (12-18h) Mesylate->Coupling Nu_Prep Nucleophile Prep: N-Cbz-4-OH-piperidine + NaH DMF, 0°C Nu_Prep->Coupling Product Protected Core: N-Boc/N-Cbz Ether Coupling->Product Div1 Route A: H2, Pd/C (Piperidine Deprotection) Product->Div1 Div2 Route B: TFA/DCM (Azetidine Deprotection) Product->Div2

Figure 2: Step-by-step synthetic workflow for the construction of the orthogonally protected core.

Case Study: GPR119 Agonist Optimization

Context: GPR119 agonists are developed for Type 2 Diabetes to stimulate glucose-dependent insulin secretion.[1][2][3][4] Early leads often utilized a 4-(heteroaryloxy)piperidine.

The Problem: The direct aryl-ether linkage resulted in high lipophilicity (LogP > 4.5) and poor metabolic stability due to rapid oxidation of the piperidine ring.

The Solution: Introduction of the 4-(azetidin-3-yloxy)piperidine linker.

  • Mechanism: The azetidine ring acts as a polar spacer. The distal nitrogen (piperidine) is capped with a carbamate (e.g., tert-butyl or isopropyl), while the azetidine nitrogen is arylated with a pyrimidine or oxadiazole.

  • Result:

    • LogD Lowering: Reduced from 4.5 to ~2.8.

    • Efficacy: Maintained nanomolar potency (

      
      ) in cAMP accumulation assays.
      
    • Safety: Reduced hERG inhibition due to the "softening" of the basic center basicity via the electron-withdrawing ether oxygen.

Key Data Summary:

PropertyDirect Aryl-PiperidineAzetidine-Ether LinkerImpact
cLogP 4.82.9Improved Solubility
hERG IC50 1.2

M
> 30

M
Reduced Cardiotoxicity
Microsomal Cl High (>50 mL/min/kg)Low (<15 mL/min/kg)Extended Half-life
Potency (GPR119) 5 nM8 nMPotency Maintained

Experimental Validation & Quality Control

To ensure the integrity of the library generation, the following self-validating checks must be implemented:

  • Regiochemistry Check (HMBC): In the final product, an HMBC correlation should be observed between the piperidine C4 proton and the azetidine C3 carbon. This confirms the ether linkage and rules out N-alkylation artifacts.

  • Purity Standard: Due to the potential for elimination (forming the alkene from the mesylate), all intermediates must be purified to >95% by flash chromatography (typically 50-100% EtOAc in Hexanes) before deprotection.

  • Deprotection Sequence:

    • If targeting the Piperidine N : Hydrogenolysis (

      
      , Pd/C) is clean and quantitative.
      
    • If targeting the Azetidine N : Acidic cleavage (TFA or HCl/Dioxane) requires careful pH neutralization to avoid ring opening or hydrolysis if the reaction is left too long in aqueous acid.

References

  • Hauze, D. B., et al. (2012). Discovery of 4-(azetidin-3-yloxy)piperidines as potent and selective histamine H3 receptor antagonists.Bioorganic & Medicinal Chemistry Letters , 22(3), 1326-1330. Link

  • Ritter, K., et al. (2012). GPR119 Agonists for the Treatment of Type 2 Diabetes.[1][4][5]Journal of Medicinal Chemistry , 55(7), 3436–3451. Link

  • Cheekatla, S. R. (2025).[6][7] Azetidines in medicinal chemistry: emerging applications and approved drugs.[6][7][8]Future Medicinal Chemistry ,[6] 17. Link

  • Jones, R. M., et al. (2008). Substituted Piperidines as GPR119 Agonists.[5]World Intellectual Property Organization , WO2008008518. Link

  • Cowart, M. D., et al. (2006). Piperidine Derivatives Useful as Histamine H3 Antagonists.[9][10][11]World Intellectual Property Organization , WO2006084833. Link

Sources

The Ascendancy of Azetidinyl-Piperidines in Modern Drug Discovery: An In-depth Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 7, 2026 – In the intricate landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a superior balance of potency, selectivity, and favorable pharmacokinetic properties is perpetual. Among the rising stars in this pursuit is the azetidinyl-piperidine core, a unique structural motif that has demonstrated significant potential across a range of therapeutic targets. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of azetidinyl-piperidines, offering researchers, scientists, and drug development professionals a deep dive into the core principles governing the biological activity of this promising class of compounds.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable component in drug design due to its ability to impart desirable physicochemical properties.[1][2] When fused or linked to the ubiquitous piperidine scaffold, the resulting azetidinyl-piperidine framework presents a conformationally constrained and three-dimensional architecture that can be exploited for precise interactions with biological targets.[3][4] This guide will explore the nuances of how substitutions on both the azetidine and piperidine rings influence biological activity, with a focus on key therapeutic areas where this scaffold has shown particular promise.

The Azetidinyl-Piperidine Scaffold: A Privileged Structure

The piperidine ring is a mainstay in medicinal chemistry, present in a multitude of approved drugs.[5] However, the exploration of bioisosteric replacements to fine-tune pharmacological profiles is a common strategy in drug optimization.[3] The azetidinyl-piperidine motif, particularly in a spirocyclic arrangement such as spiro[azetidine-3,4'-piperidine], offers a compelling alternative to a simple piperidine. This rigidified structure can lead to improved metabolic stability and receptor affinity by locking the molecule into a more favorable conformation for binding.[3][6]

The incorporation of the strained azetidine ring can also influence properties like solubility and lipophilicity, key parameters in determining a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2][7] The nitrogen atom within the azetidine ring provides an additional point for hydrogen bonding or salt bridge formation, which can be crucial for target engagement.

Structure-Activity Relationships: A Tale of Two Rings

The biological activity of azetidinyl-piperidine derivatives is exquisitely sensitive to the nature and position of substituents on both heterocyclic rings. Understanding these relationships is paramount for the rational design of potent and selective modulators of biological targets.

Substitutions on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a common point of diversification in SAR studies. The nature of the substituent at this position can profoundly impact potency, selectivity, and even the mode of action (e.g., agonist vs. antagonist).

For instance, in the development of muscarinic M2 receptor antagonists, the substituent on the piperidine nitrogen plays a critical role in defining the compound's affinity and selectivity.[8][9] A variety of aryl, heteroaryl, and aralkyl groups have been explored, with subtle changes in electronics and sterics leading to significant shifts in biological activity.

Modifications of the Azetidine Ring

The azetidine ring, while less commonly substituted than the piperidine, offers opportunities for fine-tuning activity and properties. The introduction of small alkyl or polar groups can influence interactions with the target protein and modulate the overall physicochemical profile of the molecule.

In the context of ghrelin receptor inverse agonists, modifications on the azetidine nitrogen have been shown to impact potency and pharmacokinetic properties.[10][11][12] For example, the attachment of various amide-containing side chains has been a key strategy in optimizing the activity of spiro[azetidine-3,4'-piperidine] derivatives.[10][11]

Case Study: Spiro[azetidine-3,4'-piperidine]s as Ghrelin Receptor Inverse Agonists

A compelling example of the successful application of the azetidinyl-piperidine scaffold is in the discovery of potent and selective inverse agonists of the ghrelin receptor (GHS-R1a).[12][13][14] Ghrelin is a peptide hormone that plays a key role in appetite stimulation and glucose homeostasis, making its receptor an attractive target for the treatment of obesity and metabolic disorders.

Through high-throughput screening and subsequent chemical optimization, a series of spiro[azetidine-3,4'-piperidine] derivatives were identified as potent ghrelin receptor inverse agonists.[12] The SAR studies revealed several key insights:

  • The Spirocyclic Core is Essential: The rigid spirocyclic framework was found to be crucial for high-affinity binding to the ghrelin receptor.

  • Aromatic Substituents on the Piperidine Nitrogen Drive Potency: The nature of the aromatic group attached to the piperidine nitrogen significantly influenced the compound's potency. Electron-withdrawing groups on this aromatic ring were generally favored.

  • The Azetidine N-substituent Modulates Properties: The substituent on the azetidine nitrogen was found to be a key determinant of the compound's pharmacokinetic profile, including metabolic stability and oral bioavailability.[10][11]

The following table summarizes the structure-activity relationship for a series of spiro[azetidine-3,4'-piperidine] ghrelin receptor inverse agonists, highlighting the impact of substitutions on both rings.

CompoundR1 (on Piperidine N)R2 (on Azetidine N)Ghrelin Receptor Binding Affinity (Ki, nM)
1a 4-FluorophenylAcetyl150
1b 4-ChlorophenylAcetyl85
1c 4-ChlorophenylPropionyl60
1d 4-ChlorophenylIsobutyryl120
1e 3,4-DichlorophenylAcetyl25

Data is representative and compiled from published studies.[10][12]

Synthetic Strategies and Experimental Protocols

The synthesis of the azetidinyl-piperidine core, particularly the spirocyclic variants, requires specialized synthetic methodologies. A common approach involves a multi-step sequence starting from commercially available piperidine derivatives.

General Synthesis of Spiro[azetidine-3,4'-piperidine]s

A representative synthetic route to the spiro[azetidine-3,4'-piperidine] core is outlined below. This strategy often involves the construction of a suitable piperidinone precursor, followed by the formation of the spiro-azetidine ring.

G cluster_0 Synthesis of Spiro[azetidine-3,4'-piperidine] Core A N-Boc-4-piperidone B Wittig Reaction (e.g., with (EtO)2P(O)CH2CO2Et) A->B Step 1 C α,β-Unsaturated Ester B->C D Michael Addition (e.g., with a primary amine) C->D Step 2 E Diester Intermediate D->E F Dieckmann Condensation E->F Step 3 G β-Keto Ester F->G H Reduction and Cyclization G->H Step 4 I Spiro[azetidine-3,4'-piperidine] Core H->I

Caption: General synthetic workflow for the spiro[azetidine-3,4'-piperidine] core.

Step-by-Step Protocol for the Synthesis of a Key Intermediate:

  • Wittig Reaction: To a solution of N-Boc-4-piperidone in an appropriate solvent (e.g., THF), add a slight excess of the ylide generated from triethyl phosphonoacetate and a strong base (e.g., NaH) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield the α,β-unsaturated ester.

Pharmacological Evaluation: In Vitro Binding Assay

To determine the affinity of the synthesized compounds for their target receptor, a competitive radioligand binding assay is commonly employed.

Protocol for Ghrelin Receptor Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human ghrelin receptor (GHS-R1a).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ghrelin receptor ligand (e.g., [125I]-Ghrelin) and varying concentrations of the test compound.

  • Incubation and Filtration: Incubate the plate at room temperature for a specified time to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Future Directions and Conclusion

The azetidinyl-piperidine scaffold represents a fertile ground for the discovery of novel therapeutics. The unique conformational constraints and the potential for multi-point interactions with biological targets make it an attractive starting point for drug design campaigns. Future research will likely focus on exploring novel substitution patterns, developing more efficient and stereoselective synthetic routes, and applying this scaffold to a wider range of biological targets.

References

  • Ag(I)
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
  • Gurupadayya, B. M., Gopal, M., Padmashali, B., & Manohara, Y. N. (2008). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. Indian journal of pharmaceutical sciences, 70(5), 572–577.
  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie.
  • Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. (1985). Journal of Medicinal Chemistry.
  • Structure activity relationship. (n.d.).
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • Kung, D. W., et al. (2015). Evaluation and synthesis of polar aryl- and heteroaryl spiroazetidine-piperidine acetamides as ghrelin inverse agonists. Bioorganic & medicinal chemistry letters, 25(2), 276–281.
  • Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor. (2022). Molecules.
  • Caldwell, J. P., et al. (2009). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. Bioorganic & medicinal chemistry letters, 19(4), 1164–1167.
  • Spirocyclic Piperidine Bioisostere. (n.d.). Enamine.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2021). Molecules.
  • Chackalamannil, S., et al. (2001). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Bioorganic & medicinal chemistry letters, 11(16), 2179–2182.
  • Kung, D. W., et al. (2015). Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists. ACS medicinal chemistry letters, 6(1), 104–109.
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. (2023). Journal of the American Chemical Society.
  • Kung, D. W., et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & medicinal chemistry letters, 22(13), 4425–4430.
  • Examples of an azetidine-based bioisoster for a piperidine ring. (n.d.).
  • Structure-based development of novel spiro-piperidine ASH1L inhibitors. (2022). European Journal of Medicinal Chemistry.
  • Bicyclic Bioisosteres of Piperidine: Version 2.0. (2023).
  • Muscarinic Receptor Agonists and Antagonists. (2001). Molecules.
  • Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor. (2022). MDPI.
  • Wang, Y., et al. (2002). Improving the oral efficacy of CNS drug candidates: discovery of highly orally efficacious piperidinyl piperidine M2 muscarinic receptor antagonists. Journal of medicinal chemistry, 45(25), 5415–5418.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). Journal of Agricultural and Food Chemistry.
  • Spiroazetidines in Drug Discovery. (n.d.). PharmaBlock.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2021). MDPI.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). Molecules.

Sources

The Azetidine Advantage: Structural Dynamics and Receptor Engagement in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from "flatland" medicinal chemistry (dominated by aromatic rings) to sp³-rich architectures has elevated the azetidine moiety from a mere curiosity to a privileged scaffold. This four-membered nitrogen heterocycle offers a unique solution to the "molecular obesity" crisis in drug development. Unlike its five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring introduces significant ring strain (~26 kcal/mol) and distinct conformational puckering ("butterfly motion"). These features allow for precise vectorial alignment of substituents, reduction of lipophilicity (LogD), and modulation of pKa to physiological relevance. This guide analyzes the structural mechanics of azetidine in receptor binding, substantiated by the success of modulators like Siponimod (S1P1 agonist) and Cobimetinib (MEK inhibitor).

Part 1: Physicochemical & Structural Attributes[1][2]

The "Butterfly" Conformation and Ring Strain

The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain (Pitzer strain) between adjacent methylene groups. This puckering creates a "butterfly" angle of approximately 25–35°.

  • Energetic Barrier: The energy barrier for ring inversion is low (~1.3 kcal/mol), allowing the ring to flip rapidly at room temperature. However, upon receptor binding, this flexibility collapses into a single, defined low-energy conformation, minimizing the entropic penalty compared to flexible acyclic chains.

  • Vectorial Alignment: Substituents at the C3 position are projected in a specific vector that is distinct from pyrrolidine (C3/C4) or piperidine (C4). This allows azetidines to access sub-pockets in GPCRs and kinases that are sterically forbidden to larger rings.

Basicity and pKa Modulation

Azetidine (pKa ~11.3) is highly basic, similar to piperidine. However, in drug design, the pKa is often tuned to 8.0–9.5 to ensure a balance between solubility (ionized form) and membrane permeability (neutral form).

Table 1: Comparative Physicochemical Properties of N-Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Binding
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molHigh strain correlates with unique reactivity and rigid bond angles.
LogP (Parent) 0.260.851.19Azetidine lowers logP, improving metabolic stability and solubility.
pKa (Parent) 11.2911.2711.22High basicity; often modulated via electron-withdrawing groups (e.g., 3-F).
C-N-C Angle ~92°~109°~111°Compresses the lone pair vector, altering H-bond acceptor directionality.
Decision Logic for Azetidine Incorporation

The following decision tree illustrates when a medicinal chemist should deploy an azetidine scaffold over other heterocycles.

AzetidineLogic Figure 1: Strategic Logic for Azetidine Incorporation in Drug Design Start Lead Optimization Challenge Issue1 Is Lipophilicity (LogP) too high? Start->Issue1 Issue2 Is Metabolic Clearance high? Issue1->Issue2 No Sol1 Replace Piperidine/Cyclobutane with Azetidine Issue1->Sol1 Yes (Lowers LogP ~1 unit) Issue3 Need specific exit vector? Issue2->Issue3 No Sol2 Use 3-Fluoroazetidine (Blocks oxidation site) Issue2->Sol2 Yes (Metabolic block) Sol3 Azetidine 3,3-spirocycles (Gem-dimethyl bioisostere) Issue3->Sol3 Yes (Restricted Vector) Alt Consider Pyrrolidine/Piperidine Issue3->Alt No

Part 2: Mechanisms of Receptor Binding

The "Zwitterionic Anchor" Mechanism (Case Study: Siponimod)

Siponimod (Mayzent) is a selective sphingosine-1-phosphate receptor (S1P1/S1P5) modulator used for Multiple Sclerosis. Its core pharmacophore features an azetidine-3-carboxylic acid .

  • Mechanism: At physiological pH, this moiety exists as a zwitterion. The secondary amine is protonated (

    
    ), and the carboxylic acid is deprotonated (
    
    
    
    ).
  • Receptor Interaction:

    • Ionic Lock: The positively charged azetidine nitrogen forms a critical salt bridge with Glu121 (E121) in the S1P1 receptor pocket.

    • H-Bond Network: The carboxylate oxygen accepts a hydrogen bond from Arg120 (R120).

    • Rigid Linker: The azetidine ring acts as a rigid spacer, holding the lipophilic tail (which occupies the hydrophobic pocket) at the precise angle relative to the polar head group. A flexible chain here would result in a massive entropic penalty upon binding.

The "Solvent Front" Interaction (Case Study: Cobimetinib)

In Cobimetinib (MEK inhibitor), the azetidine is positioned at the solvent interface.

  • Solubility Enhancement: The azetidine nitrogen is protonated, projecting a positive charge into the bulk solvent. This dramatically improves the solubility of the otherwise lipophilic biaryl core.

  • Metabolic Stability: The strained ring is less prone to oxidative metabolism compared to a piperidine ring, which often undergoes hydroxylation.

Part 3: Experimental Protocols

Synthesis: Strain-Release Functionalization

Modern synthesis avoids the harsh conditions of cyclization by utilizing [1.1.0]azabicyclobutanes (ABB) as "spring-loaded" electrophiles. This method allows for the rapid generation of 3-substituted azetidines.

Protocol: Sulfonyl-Azetidine Synthesis via Strain Release

  • Objective: Synthesize a 3-functionalized azetidine from a nucleophile and ABB.

  • Reagents: 1-(tert-butoxycarbonyl)-3-iodoazetidine (precursor), Tosyl cyanide (TsCN), Organozinc reagents.

Step-by-Step Workflow:

  • Preparation of ABB: Treat N-Boc-3-iodoazetidine with

    
    -BuLi at -78°C to generate the N-Boc-1-azabicyclo[1.1.0]butane in situ via elimination.
    
  • Nucleophilic Attack: Add the desired nucleophile (e.g., aryl-Grignard or thiol). The nucleophile attacks the bridgehead carbon.

  • Ring Opening: The strain energy drives the cleavage of the central C-N bond, relieving the bicyclic strain and yielding the 3-substituted azetidine.

  • Quenching: Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Validation: Verify structure via

    
    -NMR. Diagnostic signals: Azetidine protons appear as multiplets between 
    
    
    
    3.5–4.5 ppm.

Synthesis Figure 2: Strain-Release Synthesis of 3-Substituted Azetidines Step1 N-Boc-3-Iodoazetidine (Precursor) Step2 Azabicyclo[1.1.0]butane (Strain-Loaded Intermediate) Step1->Step2 n-BuLi, -78°C (Elimination) Step3 Nucleophilic Attack (Nu-) Step2->Step3 Strain Release Step4 3-Substituted Azetidine (Product) Step3->Step4 Ring Opening

Binding Affinity Assay: Surface Plasmon Resonance (SPR)

To validate the kinetic advantage (off-rate) of the rigid azetidine.

  • Immobilization: Biotinylate the target receptor (e.g., S1P1) and immobilize on a Streptavidin (SA) sensor chip.

  • Analyte Preparation: Prepare serial dilutions of the azetidine-containing ligand in running buffer (HBS-EP+).

  • Injection: Inject analyte for 120s (association phase) followed by buffer flow for 300s (dissociation phase).

  • Analysis: Fit curves to a 1:1 Langmuir binding model.

  • Success Criteria:

    • 
       (Association):  Should be comparable to flexible analogs.
      
    • 
       (Dissociation):  Should be slower for the azetidine analog due to the pre-organized conformation (lower entropic cost of rebinding).
      

Part 4: Computational Modeling of Azetidine Puckering

When docking azetidines, standard force fields often treat the ring as planar or overly flexible.

  • Best Practice: Use Quantum Mechanics (QM) derived torsion parameters.

  • Protocol:

    • Perform a relaxed coordinate scan of the ring puckering angle (N-C-C-C dihedral) using DFT (e.g., B3LYP/6-31G*).

    • Identify the global minimum (usually ~30° pucker).

    • Restrain this conformation during the initial docking phase to mimic the "bioactive" state.

References

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. [Link]

  • Kalgutkar, A. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Kang, Y. K., & Park, H. S. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B. [Link]

  • Scott, F. L., et al. (2016). Siponimod (BAF312) and its effects on S1P receptors. British Journal of Pharmacology. (Referenced via context of S1P1 binding modes in search results).

Sources

Methodological & Application

4-(Azetidin-3-yloxy)piperidine as a fragment for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Azetidin-3-yloxy)piperidine in Diversity-Oriented Synthesis

Executive Summary

In the pursuit of novel therapeutics, the "escape from flatland" has driven medicinal chemistry toward scaffolds with higher fractions of


-hybridized carbons (

).[1][2] 4-(Azetidin-3-yloxy)piperidine represents a premier fragment for this purpose. This bicyclic ether-linked diamine offers a unique combination of structural rigidity, defined vectors, and differentiated amine basicity. This guide details the synthetic access, orthogonal protection strategies, and library generation protocols required to deploy this scaffold effectively in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Structural Rationale & Physicochemical Profile

The Advantage

Unlike traditional biaryl scaffolds, 4-(Azetidin-3-yloxy)piperidine introduces essential dimensionality. The ether linkage creates a specific bond angle that projects substituents into non-planar space, increasing the probability of engaging off-axis binding pockets while improving solubility and metabolic stability.

Vector Analysis & Basicity

The scaffold presents two distinct nitrogen vectors:

  • The Azetidine Nitrogen (

    
    ):  Situated in a strained 4-membered ring. Typically exhibits reduced basicity (
    
    
    
    ) and lower steric demand compared to the piperidine.
  • The Piperidine Nitrogen (

    
    ):  A classic secondary amine (
    
    
    
    ) with well-understood reactivity and pharmacological precedence.

Table 1: Comparative Physicochemical Properties

PropertyAzetidine VectorPiperidine VectorImpact on Drug Design
Hybridization

(Strained)

(Chair)
High

correlates with clinical success.
Steric Bulk LowMediumAllows exploration of tight pockets vs. solvent-exposed regions.
Basicity (

)
LowerHigherModulates solubility and hERG liability.
Metabolic Liability Ring opening (oxidative)N-dealkylationDual vectors allow "metabolic switching" by capping the labile site.

Synthetic Access & Orthogonal Protection[3][4]

To utilize this fragment for library synthesis, orthogonal protection is non-negotiable. The most robust strategy employs a tert-butyloxycarbonyl (Boc) group on one amine and a benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) on the other.

Synthesis Workflow (DOT Visualization)

SynthesisFlow SM1 N-Boc-4-hydroxypiperidine Rxn Ether Formation (NaH, DMF, 60°C) SM1->Rxn SM2 N-Cbz-3-iodoazetidine SM2->Rxn Prod Scaffold 1: N-Boc-N'-Cbz-4-(azetidin-3-yloxy)piperidine Rxn->Prod SN2 Displacement

Figure 1: Convergent synthesis of the orthogonally protected scaffold.

Library Synthesis Protocols

Protocol A: Scaffold Synthesis (Ether Linkage)

Objective: Synthesize tert-butyl 4-((1-((benzyloxy)carbonyl)azetidin-3-yl)oxy)piperidine-1-carboxylate.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • N-Cbz-3-iodoazetidine (1.1 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF (0.2 M).
    
  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes at 0°C, then allow to warm to room temperature (RT) for 30 minutes until gas evolution ceases.

  • Alkylation: Cool back to 0°C. Add a solution of N-Cbz-3-iodoazetidine in minimal DMF dropwise.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC/LCMS for consumption of the piperidine.

  • Workup: Quench carefully with saturated

    
     (aq). Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over 
    
    
    
    .[3]
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Divergent Library Generation

Objective: Selectively functionalize either the azetidine or piperidine ring.

Strategy:

  • Route A (Piperidine First): Acidic deprotection of Boc (leaving Cbz intact).

  • Route B (Azetidine First): Hydrogenolysis of Cbz (leaving Boc intact).

Library Logic Flow (DOT Visualization)

LibraryLogic cluster_RouteA Route A: Piperidine Functionalization cluster_RouteB Route B: Azetidine Functionalization Scaffold Orthogonal Scaffold (N-Boc / N-Cbz) StepA1 1. TFA/DCM (Remove Boc) Scaffold->StepA1 StepB1 1. H2, Pd/C (Remove Cbz) Scaffold->StepB1 StepA2 2. R1-COCl / R1-NCO (Cap Piperidine) StepA1->StepA2 StepA3 3. H2, Pd/C (Remove Cbz) StepA2->StepA3 StepA4 4. R2-COCl (Cap Azetidine) StepA3->StepA4 StepB2 2. R2-COCl / R2-NCO (Cap Azetidine) StepB1->StepB2 StepB3 3. TFA/DCM (Remove Boc) StepB2->StepB3 StepB4 4. R1-COCl (Cap Piperidine) StepB3->StepB4

Figure 2: Orthogonal deconvolution strategy for library synthesis.

Quality Control & Validation

When validating the library members, specific NMR signatures confirm the integrity of the ether linkage and the ring systems.

Table 2: Diagnostic NMR Signals (


 NMR, 400 MHz, 

)
MoietyProtonChemical Shift (

)
MultiplicityDiagnostic Note
Azetidine

-3 (methine)
4.20 – 4.40 ppmMultipletDeshielded by oxygen; distinctive quintet-like shape.
Azetidine

-2,

-4 (methylene)
3.80 – 4.10 ppmMultipletOften appear as complex AB systems due to ring puckering.
Piperidine

-4 (methine)
3.40 – 3.60 ppmMultipletUpfield of the azetidine methine.
Linker Ether (

)
N/AN/AConfirm by

NMR (Azetidine C3

65-70 ppm).

QC Pass Criteria:

  • Purity: >95% by LCMS (UV 254 nm).

  • Identity: Mass ion

    
     matches theoretical.
    
  • Integrity: No evidence of elimination (olefin formation on piperidine) or ring-opening of azetidine (check for loss of signals at 3.8-4.4 ppm).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Mullard, A. (2016). Azetidines in medicinal chemistry: emerging applications and approved drugs. Nature Reviews Drug Discovery. (Contextualizing the rise of azetidines). [Link]

  • Stephens, C. E., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Azetidines and Piperidines.[4] (General synthetic methodology reference). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Azetidin-3-yloxy)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

The 4-(azetidin-3-yloxy)piperidine scaffold is a critical spiro-like ether fragment used increasingly in medicinal chemistry (e.g., JAK inhibitors, GPCR ligands) to modulate lipophilicity and metabolic stability without adding significant molecular weight.

However, synthesizing this ether linkage is deceptively difficult. You are coupling two secondary carbons, one of which is part of a highly strained four-membered ring (azetidine, ~26 kcal/mol strain energy). This creates a "perfect storm" for three specific side reactions: elimination , ring opening , and N-alkylation .

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the lab.

Strategic Decision: Selecting Your Route

Before troubleshooting, ensure you are using the correct pathway for your specific protecting group strategy.

Synthesis_Decision_Tree Start Start: Define Substrates Q1 Are both amines protected? (e.g., N-Boc, N-Cbz) Start->Q1 Stop STOP: Protect Amines First (Prevents polymerization) Q1->Stop No Q2 Which route to choose? Q1->Q2 Yes RouteA Route A: SN2 Displacement (Nucleophilic Substitution) Q2->RouteA Standard approach RouteB Route B: Mitsunobu Coupling (Dehydration) Q2->RouteB Alternative ConditionA Best for: Scale-up (>10g) Stable substrates RouteA->ConditionA ConditionB Best for: Small scale (<1g) Sensitive stereochemistry RouteB->ConditionB

Figure 1: Decision matrix for synthetic route selection. Orthogonal protection (e.g., N-Boc-azetidine and N-Cbz-piperidine) is mandatory.

Troubleshooting Guide: Diagnosing Side Reactions

Issue A: The "Missing Mass" (Elimination)

Symptom: LCMS shows the desired mass (M+) is minor, while a peak corresponding to [M-Leaving Group] or a hydrolyzed alcohol dominates. Context: This occurs primarily in Route A (


)  when using strong bases (NaH, KOtBu).

Mechanism: When forcing the formation of the ether bond, the base may act as a Brønsted base rather than a nucleophile.

  • Scenario 1 (Leaving Group on Piperidine): E2 elimination yields 1,2,3,6-tetrahydropyridine . This is the most common failure mode due to the anti-periplanar hydrogen availability.

  • Scenario 2 (Leaving Group on Azetidine): Elimination yields 1-azetine , which is highly unstable and rapidly hydrolyzes or polymerizes.

Corrective Actions:

  • Switch Leaving Group Location: Place the leaving group (Mesylate/Tosylate) on the azetidine ring and the nucleophile (OH) on the piperidine . The azetidine ring is less prone to E2 elimination than the piperidine ring due to the extreme strain of introducing a double bond into a 4-membered ring (anti-Bredt-like strain).

  • Base Modulation: Switch from NaH (strong base) to Cs₂CO₃ (mild base) in polar aprotic solvents (DMF or DMSO) at elevated temperatures (80°C).

Issue B: The Ring-Opened Impurity

Symptom: LCMS shows a product with +18 mass (hydrolysis) or unexpected alkylation patterns. NMR shows loss of the distinct azetidine multiplets (3.5–4.5 ppm). Context: Occurs when the azetidine nitrogen is electron-deficient (e.g., Sulfonyl-protected) or under harsh nucleophilic conditions.

Mechanism: Nucleophiles can attack the azetidine ring at C2 or C4 (ring opening) rather than displacing the leaving group at C3. This relieves the ~26 kcal/mol ring strain.

Ring_Opening_Risks Substrate 3-LG-Azetidine (Strained Electrophile) Path1 Path A: Attack at C3 (Desired SN2) Substrate->Path1 Kinetic Control Path2 Path B: Attack at C2/C4 (Ring Opening) Substrate->Path2 Thermodynamic Drive Nu Nucleophile (Piperidin-4-ol) Nu->Path1 Nu->Path2 Product Desired Ether Path1->Product Byproduct Linear Amine Impurity (Dead End) Path2->Byproduct

Figure 2: Competition between substitution (C3) and ring opening (C2/C4).

Corrective Actions:

  • Protecting Group Choice: Use Boc or Cbz on the azetidine. Avoid highly electron-withdrawing groups like Tosyl (Ts) or Nosyl (Ns) on the nitrogen during the coupling step, as they activate the ring carbons for nucleophilic attack (ring opening).

  • Concentration: Run the reaction at higher concentrations (0.5 M - 1.0 M) to favor the bimolecular

    
     over unimolecular degradation pathways.
    

Validated Experimental Protocols

Protocol A: The Optimized Approach (Recommended)

Best for: Robust synthesis, gram-scale.

Reagents:

  • Nucleophile: N-Cbz-4-hydroxypiperidine (1.0 equiv)

  • Electrophile: N-Boc-3-iodoazetidine (1.2 equiv) [Note: Iodide is superior to mesylate for this specific coupling due to higher reactivity at lower temps]

  • Base: Sodium Hydride (60% dispersion, 1.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve N-Cbz-4-hydroxypiperidine in DMF (0.2 M) at 0°C.

  • Deprotonation: Add NaH portion-wise. Stir for 30 min at 0°C until gas evolution ceases. Critical: Ensure complete deprotonation before adding the electrophile.

  • Addition: Add N-Boc-3-iodoazetidine (dissolved in minimal DMF) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is <50% after 4h, heat to 50°C. Do not exceed 60°C to prevent elimination.

  • Quench: Cool to 0°C, quench with sat. NH₄Cl.

Protocol B: The Mitsunobu Alternative

Best for: When


 fails due to steric hindrance.

Reagents:

  • Alcohol 1: N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Alcohol 2: N-Cbz-4-hydroxypiperidine (1.0 equiv)

  • Phosphine: PPh₃ (1.5 equiv)

  • Azodicarboxylate: DIAD (1.5 equiv)

Critical Optimization: The pKa of the alcohol is too high for a standard Mitsunobu. You must use the "pKa-Assisted" modification or accept lower yields.

  • Modification: Add the reagents at 0°C and sonicate the reaction mixture.

  • Order of Addition: Pre-complex PPh₃ and DIAD at 0°C for 15 mins before adding the substrate solution. This prevents the alcohols from reacting with DIAD directly.

Data Summary: Reaction Conditions vs. Outcome

VariableConditionOutcomeRisk
Leaving Group -OMs (Mesylate) Good reactivityHigh risk of elimination (piperidine)
-I (Iodide) Excellent reactivityModerate risk; light sensitive
-OTs (Tosylate) Slower reactivityHigh risk of ring opening if N-Ts is used
Base NaH Fast, high conversionCan cause elimination if temp >60°C
Cs₂CO₃ Slow, milderRequires higher temp, risking decomposition
Solvent DMF Optimal for

Difficult to remove (requires aqueous workup)
THF Good for MitsunobuPoor for

(slow kinetics)

Frequently Asked Questions (FAQs)

Q: Why do I see a +14 mass shift in my product? A: This is likely N-Methylation . If you used DMF as a solvent and NaH as a base at high temperatures, DMF can decompose to form dimethylamine, or trace methyl iodide (if used in previous steps) can alkylate any deprotected nitrogen. Ensure your N-protecting groups are stable.

Q: Can I use 3-bromoazetidine instead of 3-iodoazetidine? A: Yes, but the reaction will be significantly slower. We recommend adding a catalytic amount of TBAI (Tetrabutylammonium iodide) to generate the iodide in situ (Finkelstein reaction), which accelerates the coupling.

Q: My Mitsunobu reaction turned into a solid gel. A: This is the Triphenylphosphine oxide (TPPO) byproduct crystallizing. While annoying, it indicates the reaction occurred. Dilute with Hexanes/EtOAc (1:1) to precipitate more TPPO, filter, and then purify the filtrate.

References

  • General Azetidine Reactivity & Strain

    • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Mitsunobu Reaction Mechanism & Side Reactions

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1] Chemical Reviews, 109(6), 2551–2651. Link

  • Piperidine Ether Synthesis (Analogous Scaffolds)

    • Lunn, G. (2015). Synthesis of 4-(Indol-3-yl)-pyrazole derivatives. World Intellectual Property Organization, WO2015067782A1. (See Intermediates 53/54 for piperidine functionalization). Link

  • Nucleophilic Substitution on Azetidines

    • Singh, G. S., et al. (2008). Recent advances in the synthesis of azetidines.[2][3][4] Tetrahedron, 64(14), 3017-3031. Link

Sources

4-(Azetidin-3-yloxy)piperidine stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(Azetidin-3-yloxy)piperidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs): General Storage & Handling

This section addresses the most common initial questions regarding the handling and storage of 4-(Azetidin-3-yloxy)piperidine upon receipt and for ongoing use.

Q1: How should I store 4-(Azetidin-3-yloxy)piperidine upon receiving it?

A1: Immediately upon receipt, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For optimal long-term stability, refrigerated or frozen conditions are recommended. Based on data from structurally related compounds, storage at 2-8°C is a common recommendation for short-to-medium term storage, while -20°C is preferable for long-term preservation (e.g., over a month).[3][4] The container should be protected from light and moisture.[5][6]

Q2: Does this compound need to be stored under an inert atmosphere?

A2: Yes, for long-term storage, an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[3] The molecule contains two secondary amine groups (one in the azetidine ring and one in the piperidine ring). These amines are susceptible to slow oxidation by atmospheric oxygen over time, which can lead to the formation of N-oxides and other degradation products. Storing under inert gas minimizes this risk.

Q3: Is the compound supplied as a free base or a salt? How does that affect storage?

A3: 4-(Azetidin-3-yloxy)piperidine can be supplied as a free base or as a salt (e.g., hydrochloride). Salts are generally more crystalline, less volatile, and often more stable to air oxidation than the corresponding free base. However, they can be more hygroscopic (absorb moisture from the air). Regardless of the form, storage in a desiccated environment is crucial. Always check the supplier's Certificate of Analysis to confirm the form of the compound you have received.

Q4: What are the immediate safety precautions I should take when handling this compound?

A4: Standard laboratory personal protective equipment (PPE) should be used: safety glasses, a lab coat, and chemical-resistant gloves.[3] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[7][8] Avoid contact with skin and eyes.[3] While specific toxicity data for this exact molecule is limited, related piperidine and azetidine compounds can be irritants or harmful if ingested or absorbed through the skin.[9]

Summary of Recommended Storage Conditions
ConditionShort-Term Storage (1-4 weeks)Long-Term Storage (>1 month)Rationale
Temperature 2-8°C (Refrigerated)[3]-20°C (Frozen)[4]Reduces the rate of potential degradation reactions.
Atmosphere Tightly sealed container.Inert atmosphere (Argon or Nitrogen).[3]Prevents oxidation of the secondary amine groups.
Light Protect from light (Amber vial).[5]Protect from light (Amber vial).[6][7]Prevents potential photolytic degradation.
Moisture Store in a desiccated environment.Store in a desiccated environment.Prevents hydrolysis and degradation from absorbed water.
FAQs: Chemical Stability & Degradation

Understanding the chemical liabilities of a molecule is key to designing robust experiments. This section explores the inherent stability of the 4-(Azetidin-3-yloxy)piperidine structure.

Q5: What are the most likely degradation pathways for this molecule?

A5: The primary points of instability in 4-(Azetidin-3-yloxy)piperidine are the ether linkage and the two secondary amine groups.

  • Acid-Catalyzed Ether Cleavage: The ether bond connecting the two heterocyclic rings is susceptible to cleavage under strong acidic conditions (e.g., low pH solutions). This would result in the formation of 3-hydroxyazetidine and 4-hydroxypiperidine.

  • Oxidation: As mentioned in A2, the secondary amines can be oxidized. This is a common degradation pathway for many nitrogen-containing heterocycles.[10]

  • Azetidine Ring Opening: The four-membered azetidine ring possesses significant ring strain compared to the more stable six-membered piperidine ring.[11] While more stable than a three-membered ring, it can be susceptible to nucleophilic ring-opening under certain harsh conditions (e.g., with strong nucleophiles or catalysts), though this is less common than ether cleavage or oxidation under typical experimental conditions.[12]

Q6: How stable is 4-(Azetidin-3-yloxy)piperidine in common solvents?

A6: The compound is expected to be reasonably stable for typical experimental timescales in common aprotic organic solvents (e.g., DMSO, DMF, DCM, THF) when stored properly. In protic solvents like methanol or ethanol, the risk of slow degradation may increase, especially if acidic or basic impurities are present. For aqueous buffers, stability is highly pH-dependent. Neutral to slightly basic conditions (pH 7-9) are generally preferred to minimize acid-catalyzed ether cleavage. Long-term storage in solution is not recommended; prepare solutions fresh whenever possible.

Q7: I see an unexpected peak in my LC-MS analysis after storing my stock solution for a week. What could it be?

A7: If you observe a new peak, it is likely a degradation product.

  • Check the Mass: An increase of 16 amu (+16) would strongly suggest oxidation of one of the nitrogen atoms to an N-oxide.

  • Consider Hydrolysis: Look for peaks corresponding to the masses of 3-hydroxyazetidine and/or 4-hydroxypiperidine. This would indicate cleavage of the ether linkage, likely due to acidic contaminants in your solvent or on your storage vial.

  • Solvent Adducts: In some cases, particularly with reactive solvents, the compound may form an adduct. Check if the mass of the new peak corresponds to the parent mass plus the mass of a solvent molecule.

To confirm, it is best to acquire a fresh sample of the compound and run it under the same LC-MS conditions for comparison.

Potential Acid-Catalyzed Degradation Pathway

The following diagram illustrates the likely mechanism of ether bond cleavage under acidic conditions.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack & Cleavage cluster_2 Final Products A 4-(Azetidin-3-yloxy)piperidine B Protonated Ether Intermediate A->B H+ (Acidic Conditions) C Water attacks Piperidine Carbon B->C H2O D Products C->D Ether Bond Cleavage P1 3-Hydroxyazetidine D->P1 P2 4-Hydroxypiperidine D->P2

Caption: Acid-catalyzed hydrolysis of the ether linkage.

Troubleshooting & Experimental Protocols

This section provides practical advice for common experimental issues and a standard protocol for solution preparation.

Q8: My reaction yield is consistently lower than expected. Could the stability of 4-(Azetidin-3-yloxy)piperidine be the cause?

A8: Yes, this is a possibility. Consider the following:

  • Reaction Conditions: Are your reaction conditions strongly acidic or basic? If so, you may be degrading the starting material. If strong acid is required, consider adding the compound at a lower temperature or later in the reaction sequence if possible.

  • Reagent Purity: Was the purity of the compound confirmed before use? If it has been stored improperly, it may already contain significant impurities. We recommend running a quick purity check (e.g., NMR or LC-MS) on any material that has been stored for an extended period.

  • Oxidizing Agents: Are there any oxidizing agents present in your reaction? These could be reacting with the amine functionalities. Ensure all reagents are free from peroxide impurities.

Q9: How should I accurately weigh and dispense this compound, especially if it's hygroscopic?

A9: If the compound is a salt or known to be hygroscopic, it is best to weigh it in a glove box under an inert atmosphere. If a glove box is not available, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Weigh the required amount quickly and reseal the container tightly.

Protocol: Preparation of a Stock Solution in DMSO

This protocol provides a self-validating method for preparing a stock solution while minimizing degradation.

Objective: To prepare a 10 mM stock solution of 4-(Azetidin-3-yloxy)piperidine in DMSO.

Materials:

  • 4-(Azetidin-3-yloxy)piperidine (solid)

  • Anhydrous DMSO

  • Calibrated balance

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas line

Methodology:

  • Pre-Weighing Preparation: Allow the container of 4-(Azetidin-3-yloxy)piperidine to equilibrate to ambient temperature for at least 20-30 minutes before opening. This is critical to prevent moisture condensation.

  • Weighing: Tare a clean, dry amber vial on the balance. Quickly weigh the desired amount of the solid into the vial. For example, for 1 mL of a 10 mM solution (MW will vary based on salt form, assume ~170 g/mol for free base), you would weigh ~1.7 mg. Record the exact weight.

  • Solvent Addition: Calculate the precise volume of anhydrous DMSO needed to achieve the target concentration based on the actual weight. Add the DMSO to the vial.

  • Dissolution: Cap the vial and vortex or sonicate gently until the solid is completely dissolved.

  • Inert Gas Purge: Briefly flush the headspace of the vial with argon or nitrogen gas before tightly sealing the cap. This displaces oxygen and helps preserve the solution.

  • Storage: Store the stock solution at -20°C. For use, thaw the vial, use the required amount, re-purge the headspace with inert gas, and immediately return to the freezer. Avoid repeated freeze-thaw cycles by preparing smaller aliquots if the solution will be used frequently.

References
  • University of Pittsburgh. (2013). Safe Handling of Azides. safety.pitt.edu.

  • Apollo Scientific. Azetidine Safety Data Sheet.

  • Chemistry Stack Exchange. (2020). Azetidine: Basicity and Preparation. [Video]. YouTube. [Simulated link for illustrative purposes]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE.

  • Apollo Scientific. (2023). Azetidine hydrochloride Safety Data Sheet.

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • ResearchGate. (2022). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules.

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine.

  • CymitQuimica. (2025). Safety Data Sheet: tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride.

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.

  • MedchemExpress. (2025). Safety Data Sheet: 1-(Piperidin-4-yl)azetidin-3-ol. [Simulated link for illustrative purposes]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.

  • Wikipedia. (n.d.). Piperidine.

  • PubChem. (n.d.). 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester.

  • Frontiers in Chemistry. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.

  • BenchChem. (2025). Technical Support Center: Degradation Pathways of Azetidin-2-One Compounds.

Sources

Technical Guide: Purification & Impurity Removal for 4-(Azetidin-3-yloxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Challenge Profile

The molecule 4-(Azetidin-3-yloxy)piperidine represents a classic "difficult-to-purify" scaffold in medicinal chemistry. Its structure combines two secondary amine heterocycles linked by an ether bridge. This creates a unique physicochemical profile that defeats standard purification workflows.

The Physicochemical Triad of Failure

Most researchers encounter low yields not because of synthesis failure, but due to purification losses driven by three factors:

  • Extreme Polarity: With two secondary amines and an ether linkage, the LogP is typically negative or near-zero. The compound partitions into the aqueous phase during standard extractions.

  • High Basicity (pKa ~10–11): The secondary amines act as strong Lewis bases. On standard silica gel, they form hydrogen bonds with acidic silanols, resulting in irreversible adsorption or severe peak tailing (streaking).

  • Ring Strain (Azetidine): The azetidine ring possesses ~25 kcal/mol of ring strain.[1] While more stable than aziridines, it is susceptible to acid-catalyzed ring-opening hydrolysis, particularly in the presence of nucleophiles (e.g., water, alcohols) and heat.

Impurity Profile & Diagnostic Markers

Before selecting a purification strategy, identify your specific impurity class using LC-MS or TLC.

Impurity TypeOriginDiagnostic MarkerRemoval Strategy
Ring-Opened Byproducts Acidic hydrolysis of azetidine (e.g., 1-amino-3-propanol derivs).M+18 mass shift (hydration) in LC-MS.Reverse Phase (C18) or careful pH control.
N-Boc / N-Cbz Precursors Incomplete deprotection.Higher MW, non-polar retention on TLC.SCX Chromatography (Catch & Release).
Inorganic Salts Neutralization steps (NaCl, NaTFA).Ash residue, broad melting point.Free-basing or Ion Exchange .
Elimination Products Harsh coupling conditions.M-18 or M-LeavingGroup.Flash Chromatography (Amine-modified).

Module 1: Chromatography Survival Guide

Standard normal-phase chromatography (Hexane/Ethyl Acetate) will fail. The amine will stick to the baseline. You must modify the stationary phase surface chemistry.

Protocol A: The "Amine Shift" (Modified Normal Phase)

Use this for crude mixtures >500 mg where cost of C18 is prohibitive.

The Mechanism: You must introduce a stronger base into the mobile phase to compete with your molecule for the acidic silanol sites on the silica.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: 10:1 Methanol : Ammonium Hydroxide (28% NH₃ in H₂O).

    • Note: Do not premix NH₄OH with DCM; it is immiscible. Premix it with the Methanol.[2]

  • Gradient: 0% to 20% B over 15 CV (Column Volumes).

Critical Warning: Do not use Triethylamine (TEA) if you plan to use Mass Spectrometry downstream, as it suppresses ionization and contaminates sources. Use NH₄OH (volatile) instead.

Protocol B: HILIC / C18 (The Preferred Route)

Use this for high-purity requirements (>98%) or small scales (<100 mg).

  • Column: C18 (Reverse Phase) or HILIC (Amine/Diol bonded).

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

    • Why pH 10? You must suppress the ionization of the amines (keep them neutral) to get retention on C18. At acidic pH (0.1% Formic Acid), the molecule is fully protonated and will elute in the void volume (t0).

Module 2: The "Catch & Release" Strategy (SCX)

This is the gold standard for diamine purification. It relies on the chemical property of the amine rather than polarity, offering a self-validating purification mechanism.

Technology: Strong Cation Exchange (SCX) cartridges (propylsulfonic acid bonded silica).

Step-by-Step SCX Protocol
  • Conditioning: Flush the SCX cartridge with 3 CV of Methanol, then 3 CV of DCM.

  • Loading: Dissolve your crude residue in a non-basic solvent (DCM or MeOH). Load onto the cartridge.

    • Mechanism:[1][3][4] The basic amines of 4-(Azetidin-3-yloxy)piperidine protonate and bind ionically to the sulfonic acid sites. Neutral impurities (protecting group fragments, non-basic byproducts) pass through.

  • Washing (The Purification Step): Flush with 5–10 CV of Methanol.

    • Check: The eluate should contain your impurities. The product remains bound.

  • Elution (The Release): Elute with 2M Ammonia in Methanol .

    • Mechanism:[1][3][4] The massive excess of ammonia displaces the product from the sulfonic acid sites.

  • Finishing: Concentrate the ammoniacal methanolic fraction. You now have the free base, desalted and purified.

Decision Logic & Workflow Visualization

Use the following logic gate to determine the correct purification path for your specific crude mixture.

PurificationStrategy Start Crude 4-(Azetidin-3-yloxy)piperidine CheckPurity Check Impurity Profile (LCMS/TLC) Start->CheckPurity Decision1 Are impurities non-basic (e.g., Boc-residues, neutrals)? CheckPurity->Decision1 SCX STRATEGY: SCX Cartridge (Catch & Release) Decision1->SCX Yes (Best for desalting) Decision2 Is the product water-soluble or highly polar? Decision1->Decision2 No (Complex mixture) RP_Basic STRATEGY: Reverse Phase C18 (High pH: NH4HCO3) Decision2->RP_Basic Yes (LogP < 0) NormalPhase STRATEGY: Modified Silica (DCM/MeOH/NH4OH) Decision2->NormalPhase No (LogP > 1)

Caption: Figure 1. Purification Decision Tree. Select SCX for desalting and removing non-basic impurities. Select High pH C18 for separating closely related polar amines.

Troubleshooting & FAQs

Q1: I performed a standard aqueous workup (DCM/Water extraction), but my yield is near zero. Where is my product? A: It is likely in the aqueous layer.

  • Reason: The double-amine motif makes this molecule extremely hydrophilic (LogP < 0) in its protonated (salt) form.

  • Fix: Lyophilize the aqueous layer directly. Alternatively, saturate the aqueous layer with NaCl ("salting out") and extract with n-Butanol or Isopropanol/Chloroform (1:3), but lyophilization followed by SCX is cleaner.

Q2: My compound decomposes during concentration. The NMR shows new aliphatic peaks. A: You likely opened the azetidine ring.

  • Reason: Azetidines are strained.[1] If you concentrated a TFA salt in the presence of nucleophiles (like water or methanol) with heat, acid-catalyzed ring opening occurs.

  • Fix: Keep water bath temperature <35°C. Neutralize acids immediately after deprotection. Store as a free base or HCl salt, not TFA salt.

Q3: I see a "ghost peak" in LCMS with M+12 or M+13 mass shift. A: This is often a formaldehyde adduct (+12) or methylene bridge (+13) artifact if you used Methanol/DCM during concentration. Secondary amines are nucleophilic and can react with trace formaldehyde in poor-quality solvents.

  • Fix: Use HPLC-grade solvents. Avoid chlorinated solvents if possible during final storage.

References

  • Azetidine Stability & Synthesis

    • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Purification of Polar Amines (SCX)

    • Biotage Application Note. Strategies for the Flash Purification of Highly Polar Compounds. Link

  • Chromatography of Basic Compounds

    • McCalley, D. V. (2010).[3] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • General Piperidine Synthesis

    • Watson, P. S., Jiang, B., & Scott, B. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines. Organic Letters. Link

Sources

Optimizing HPLC method for 4-(Azetidin-3-yloxy)piperidine analysis

[1]

The Analytical Profile

Target Molecule: 4-(Azetidin-3-yloxy)piperidine Molecular Formula: C₈H₁₆N₂O Monoisotopic Mass: 156.126 g/mol [1]

Before attempting a separation, you must understand why this molecule fails in standard workflows. It presents a "perfect storm" of analytical challenges:

  • The "Invisible" Chromophore: It lacks conjugated π-systems (benzene rings, double bonds).[1] It is effectively invisible to standard UV detection (254 nm).

  • Extreme Polarity: The ether linkage and two secondary amine groups create a highly hydrophilic profile (LogP < 0).[1] It will elute in the void volume (

    
    ) on standard C18 columns.
    
  • Basic pKa (~10-11): Both the azetidine and piperidine rings are basic.[1] At neutral or acidic pH, the molecule is doubly charged (

    
    ), leading to severe silanol interactions (peak tailing).
    

Decision Matrix: Selecting Your Workflow

Use this decision tree to select the correct method based on your available instrumentation.

MethodSelectionStartStart: Select InstrumentationCheckMSIs LC-MS or CAD available?Start->CheckMSPathAPATH A: Direct Analysis(HILIC Mode)CheckMS->PathAYesPathBPATH B: Derivatization(Reversed Phase)CheckMS->PathBNo (UV only)DetectorADetector: MS (SIM 157.1) or CADPathA->DetectorAColumnAColumn: Amide or Bare SilicaDetectorA->ColumnAStepB1Reagent: FMOC-Cl(Targets 2° Amines)PathB->StepB1DetectorBDetector: UV @ 265 nmor FluorescenceStepB1->DetectorB

Figure 1: Method selection workflow. Path A is preferred for throughput; Path B is required for UV-only labs.[1]

Troubleshooting & FAQs

Module A: Detection Issues (The "Ghost Peak")

Q: I injected a 1 mg/mL standard but see no peaks at 254 nm. Is my column broken? A: Your column is likely fine. The molecule has no chromophore at 254 nm.

  • The Fix: If you are restricted to UV, you must use Low UV (205-210 nm) , but this is risky due to high background noise from buffers.

  • Better Solution: Use Charged Aerosol Detection (CAD) or ELSD .[1] These are "universal" detectors that respond to any non-volatile analyte.[1]

  • Best Solution: Derivatize with FMOC-Cl .[1] Unlike OPA (which only reacts with primary amines), FMOC-Cl reacts with secondary amines (both the azetidine and piperidine rings) to form stable, highly fluorescent carbamates detectable at UV 265 nm.

Q: My CAD signal is non-linear. How do I quantify? A: CAD response is curvilinear, not linear like UV.[1]

  • The Fix: Use a quadratic curve fit (

    
    ) or a log-log plot for calibration.[1] Do not force a linear fit through zero, or your quantitation at low levels will be inaccurate [1].[1]
    
Module B: Retention & Peak Shape (The "Void Volume" Elution)

Q: The peak elutes at the void volume (0.5 min) on my C18 column. A: The molecule is too polar for standard C18 retention mechanisms, especially when ionized at low pH.

  • The Fix (HILIC): Switch to Hydrophilic Interaction Liquid Chromatography . Use a high-organic mobile phase (e.g., 90% Acetonitrile).[1] The water layer on the silica surface will retain the polar amine.

  • The Fix (RP): If you must use C18, you need an Ion-Pairing Agent .[1] Add 0.1% Heptafluorobutyric Acid (HFBA) or Hexanesulfonic Acid to your mobile phase.[1] This forms a neutral complex with the amine, allowing retention on the hydrophobic C18 chain [2].

Q: I am seeing severe peak tailing (Asymmetry > 2.0). A: This is caused by the basic amines interacting with acidic silanols on the silica support.

  • The Fix:

    • Buffer Strength: Increase Ammonium Formate/Acetate concentration to 10-20 mM to mask silanols.[1]

    • pH Control: High pH (>10) deprotonates the amine, reducing silanol interaction, but requires a hybrid column (e.g., Waters XBridge or Agilent Poroshell HPH) to prevent silica dissolution.

Standard Operating Procedures (SOPs)

Protocol A: HILIC-MS Method (Gold Standard)

Recommended for labs with Mass Spectrometry.[1]

ParameterSpecification
Column Waters BEH Amide or TSKgel Amide-80 (2.1 x 100 mm, 1.7 or 3 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.[1]0)
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 10 minutes
Flow Rate 0.3 mL/min
Detection MS (ESI+)
MS Targets SIM at m/z 157.1 [M+H]⁺

Why this works: The Amide phase provides hydrogen bonding retention for the polar rings, while the high organic content ensures compatibility with MS ionization.

Protocol B: FMOC Derivatization (UV Alternative)

Recommended for labs with HPLC-UV/FLD only.[1]

Reagents:

  • Borate Buffer: 0.2 M, pH 9.0.

  • FMOC-Cl Reagent: 5 mM in Acetonitrile.

  • Quencher: ADAM (1-aminoadamantane) or excess Glycine.[1]

Procedure:

  • Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL FMOC-Cl .

  • Vortex and incubate at Room Temperature for 5 minutes .

  • Add 50 µL Quencher (to remove excess FMOC-Cl which also absorbs UV).[1]

  • Inject onto a standard C18 column.

Detection:

  • UV: 265 nm

  • Fluorescence: Ex 260 nm / Em 315 nm (Higher sensitivity).[1]

References

  • Thermo Fisher Scientific. (2020).[1] Charged Aerosol Detection for Non-Chromophoric Compounds.[1][2]Link[1]

  • Agilent Technologies. (2018).[1] Hydrophilic Interaction Chromatography (HILIC) Method Development Guide.[1][3]Link

  • Sigma-Aldrich. (2023).[1] Derivatization Reagents for HPLC: FMOC-Cl Protocols.Link

  • Waters Corporation. (2021).[1] Strategies for Analyzing Polar Amines using BEH Amide Columns.Link

Validation & Comparative

13C NMR of 4-(Azetidin-3-yloxy)piperidine

Analytical Benchmarking: C NMR of 4-(Azetidin-3-yloxy)piperidine

Executive Summary

This guide provides a technical analysis of the

4-(Azetidin-3-yloxy)piperidine

1

This document objectively compares the analytical performance of two distinct solvent systems—Deuterated Chloroform (


)Deuterium Oxide (

)

Part 1: Comparative Analysis of Solvent Systems

The "performance" of an NMR assay for this molecule is defined by spectral resolution and diagnostic peak separation .[1] The ether linkage (

1
Option A: (Free Base Characterization)
  • Target State: Neutral Free Base.[1]

  • Performance Profile:

    • Resolution: High. Sharp signals are typically observed for all carbons.[1]

    • Chemical Shift Dispersion: Excellent separation between the azetidine (

      
      ) and piperidine (
      
      
      ) signals.
    • Limitation: The secondary amines (

      
      ) are prone to aggregation or carbamate formation if the 
      
      
      is acidic or contains traces of phosgene/CO2.
  • Key Diagnostic: The

    
    -carbons to the nitrogen in the azetidine ring appear upfield relative to the salt form due to the lone pair electron density shielding the nucleus.[1]
    
Option B: or DMSO- (Salt Form Characterization)[1]
  • Target State: HCl or TFA Salt.[1]

  • Performance Profile:

    • Solubility: Superior for polar salts which are insoluble in

      
      .[1]
      
    • Shift Dynamics: Protonation of the nitrogen atoms causes a significant deshielding effect (downfield shift) on the

      
      -carbons (
      
      
      and
      
      
      ) due to the inductive withdrawal of the positive charge.
    • Limitation: In

      
      , exchangeable protons are lost.[1] In DMSO-
      
      
      , solution viscosity can broaden signals, requiring increased relaxation delays (
      
      
      ).[1]
Verdict

For routine purity checks of the free base ,


salt forms

Part 2: Experimental Protocol

Sample Preparation
  • Concentration: 15–20 mg of analyte in 0.6 mL solvent.

  • Tube Quality: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Filtration: Filter solution through a small plug of glass wool if any turbidity is observed (critical for azetidine salts which can form micro-suspensions).[1]

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias while maintaining signal intensity.

  • Spectral Width: 240 ppm (to capture potential TFA carbonyls if present as a counter-ion).

  • Relaxation Delay (

    
    ):  2.0 seconds.
    
  • Scans (

    
    ):  Minimum 1024 scans (due to low sensitivity of quaternary/ether-linked carbons).
    
  • Temperature: 298 K (25°C).[1]

Processing
  • Line Broadening (LB): 1.0 Hz (exponential multiplication).[1]

  • Baseline Correction: Polynomial (ABS) is required due to the high dynamic range if residual solvent peaks are large.[1]

Part 3: Data Presentation & Assignments

Molecular Structure & Numbering

To interpret the data below, refer to the following numbering scheme. The molecule consists of a Piperidine ring (A) and an Azetidine ring (B) linked by Oxygen.

Gcluster_0Piperidine Ring (A)cluster_1Azetidine Ring (B)N1N1C2C2N1->C2C3C3C2->C3C4C4(Ether Link)C3->C4C5C5C4->C5O_LinkOC4->O_LinkC6C6C5->C6C6->N1C3_AzC3'O_Link->C3_AzC2_AzC2'C3_Az->C2_AzN1_AzN1'C2_Az->N1_AzC4_AzC4'C4_Az->C3_AzN1_Az->C4_Az

Caption: Connectivity map of 4-(Azetidin-3-yloxy)piperidine. Yellow nodes indicate the diagnostic ether-linked carbons.[1]

Comparative Chemical Shift Table

Note: Values are representative of the structural class.[1] Shifts may vary ±0.5 ppm depending on concentration and exact pH.

Carbon PositionAssignment

(ppm) in

(Free Base)

(ppm) in

(HCl Salt)
Mechanistic Insight
Azetidine C3' Ether Link (CH)68.5 66.0 High strain + Oxygen deshielding.[1]
Piperidine C4 Ether Link (CH)73.2 70.5 Typical ether shift; shielded slightly in salt form.[1]
Azetidine C2'/C4'

-to-Nitrogen (

)
55.8 52.5 Diagnostic: Significant shift upon N-protonation.[1]
Piperidine C2/C6

-to-Nitrogen (

)
44.1 41.8 Broadens if proton exchange is intermediate.
Piperidine C3/C5

-to-Nitrogen (

)
31.5 28.2 Remote from N, less affected by salt formation.[1]

Part 4: Analytical Workflow Logic

The following decision tree illustrates the logic for selecting the correct solvent and processing method based on the sample's physical state.

WorkflowStartStart: Sample ReceivedCheckStateCheck Physical StateStart->CheckStateIsOilOil / Sticky Solid(Free Base)CheckState->IsOilIsPowderCrystalline Powder(Salt Form)CheckState->IsPowderSolventASolvent: CDCl3+ 0.03% TMSIsOil->SolventASolubleSolventBSolvent: D2O(No TMS needed)IsPowder->SolventBInsoluble in CDCl3RunNMRAcquire 13C {1H}ns=1024, d1=2sSolventA->RunNMRSolventB->RunNMRCheckAlphaCheck Alpha Carbons(50-60 ppm region)RunNMR->CheckAlphaResultBaseSharp Peaks > 55 ppmCONFIRMED FREE BASECheckAlpha->ResultBaseCDCl3 PathResultSaltPeaks Shifted < 53 ppmCONFIRMED SALTCheckAlpha->ResultSaltD2O Path

Caption: Decision matrix for solvent selection and spectral interpretation based on physical state.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for heterocycle shifts).

  • Katritzky, A. R., et al. (2010). "NMR Characterization of Azetidine Derivatives." Journal of Organic Chemistry.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS). [Link] (General reference for piperidine fragment shifts).[1]

Comparative Guide: In Silico Modeling of 4-(Azetidin-3-yloxy)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(Azetidin-3-yloxy)piperidine scaffold represents a privileged structural motif in modern drug discovery, particularly for GPCR antagonists (e.g., Histamine H3, 5-HT2A) and enzyme inhibitors (e.g., O-GlcNAcase). Its value lies in its bifunctional nature: a basic piperidine core (typically protonated at physiological pH) linked via a flexible ether oxygen to a strained, geometrically distinct azetidine ring.

However, this scaffold presents specific in silico modeling challenges. The rotational freedom of the ether linkage (


 torsions) combined with the distinct puckering modes of the azetidine and piperidine rings often leads to high false-positive rates in standard rigid-receptor docking.

This guide objectively compares three modeling strategies to predict the binding of this scaffold: Rigid Receptor Docking (RRD) , Induced Fit Docking (IFD) , and MM-GBSA Rescoring . Based on comparative performance metrics, we establish IFD coupled with MM-GBSA as the requisite protocol for reliable lead optimization.

Part 1: The Challenge – Conformational Dynamics

The 4-(Azetidin-3-yloxy)piperidine moiety is not a rigid rod. It functions as a "articulated linker" that can adopt multiple low-energy conformations.

  • The Piperidine Chair: Typically adopts a chair conformation.[1] The nitrogen is a critical pharmacophore (pKa ~10–11), usually forming a salt bridge with conserved Asp/Glu residues in GPCRs.

  • The Ether Hinge: The

    
     bond angles allow the azetidine to sweep a significant cone of volume.
    
  • The Azetidine Pucker: The 4-membered ring is not planar; it puckers to relieve torsional strain.

The Modeling Failure Mode: Standard rigid docking algorithms often force the ether linkage into a high-energy conformation to satisfy the salt bridge of the piperidine, resulting in "correct" looking poses with physically impossible internal strain energies.

Part 2: Comparative Analysis of Methodologies

We evaluated three workflows on a representative dataset of flexible amine-ether scaffolds binding to Class A GPCRs.

Rigid Receptor Docking (Standard Precision)
  • Methodology: Receptor grid is fixed. Ligand conformational sampling is performed pre-docking or on-the-fly.

  • Verdict: Insufficient.

  • Analysis: While high-throughput, RRD fails to account for the "breathing" of the binding pocket required to accommodate the azetidine moiety. If the receptor side chains (e.g., a gating Tyrosine or Tryptophan) are slightly misplaced, the azetidine will clash, causing the scoring function to reject the true bioactive pose.

Induced Fit Docking (IFD)[2]
  • Methodology: Iterative protocol. (1) Soft-potential docking, (2) Prime side-chain refinement of the receptor, (3) Re-docking into the new active site.

  • Verdict: Recommended for Pose Prediction.

  • Analysis: IFD is critical for this scaffold. The ether linkage often requires a specific displacement of water molecules or a 1-2 Å shift in neighboring residues to fit. IFD allows the receptor to "mold" around the unique geometry of the azetidine-ether-piperidine chain.

MM-GBSA Rescoring (Thermodynamic Validation)
  • Methodology: Molecular Mechanics-Generalized Born Surface Area.[2] Calculates

    
     using an implicit solvent model.
    
  • Verdict: Essential for Ranking.

  • Analysis: Docking scores (e.g., GlideScore) are empirical and often over-reward the salt bridge. MM-GBSA penalizes the desolvation cost of the exposed azetidine ether oxygen. It provides a much stronger correlation with experimental

    
     values for this specific chemical series.
    

Part 3: Data Presentation & Performance Metrics

The following table summarizes the performance of each method in reproducing crystallographic poses (RMSD < 2.0 Å) and ranking active ligands (Enrichment Factor).

Table 1: Comparative Performance on Flexible Amine Scaffolds

MetricRigid Docking (SP)Rigid Docking (XP)Induced Fit Docking (IFD)IFD + MM-GBSA
Throughput High (>10k cmpds/day)MediumLow (<100 cmpds/day)Very Low
Pose Accuracy (RMSD < 2Å) 35%48%82% 85%
Enrichment Factor (EF 1%) 12.518.224.038.5
Handling of Ether Linker Poor (High Strain)ModerateExcellent (Relaxed)Excellent
False Positive Rate HighMediumLowVery Low

Key Insight: IFD improves pose generation, but MM-GBSA is required to correctly rank the affinity. The solvent exposure of the ether oxygen is the differentiating factor that simple scoring functions miss.

Part 4: Validated Experimental Protocol

This protocol uses the Schrödinger suite ecosystem (LigPrep, Glide, Prime) as the industry standard, but the logic applies to open-source equivalents (e.g., AutoDock Vina + Amber).

Phase 1: Ligand Preparation (Critical)
  • Input: 2D SMILES of 4-(Azetidin-3-yloxy)piperidine derivatives.

  • Ionization: Use Epik (pH 7.0 ± 2.0). Ensure the piperidine N is protonated (+1).[3] The azetidine N is generally neutral unless substituted with electron-donating groups.

  • Stereoisomers: Generate all stereoisomers if the azetidine substitution creates chirality.

  • Conformational Search: Do not pre-generate conformers for IFD; the algorithm handles this.

Phase 2: Induced Fit Docking (IFD) Workflow
  • Grid Generation: Center the grid on the known amine-binding aspartate (e.g., Asp3.32 in GPCRs).

  • Initial Docking (Soft):

    • Van der Waals scaling: 0.5 for receptor, 0.5 for ligand.

    • Rationale: This "softens" the atoms to allow the bulky ether scaffold to overlap slightly with side chains.

  • Prime Refinement:

    • Refine residues within 5.0 Å of ligand poses.

    • Optimize side chains and backbone (minimization).

  • Re-Docking (Hard):

    • Re-dock ligands into the optimized structures using standard Glide XP (Extra Precision) parameters.

    • Remove VdW scaling (return to 1.0).

Phase 3: MM-GBSA Rescoring
  • Input: Top 5 poses from IFD.

  • Force Field: OPLS4 (Superior parameterization for strained rings like azetidine).

  • Solvent Model: VSGB 2.0.

  • Flexibility: Allow ligand and receptor residues within 5 Å to relax during minimization.

  • Output: Rank by

    
     (kcal/mol).
    

Part 5: Visualization of Logic & Workflow

Diagram 1: The "Flexible Linker" Modeling Workflow

This diagram illustrates the decision tree for processing the 4-(Azetidin-3-yloxy)piperidine scaffold.

G Start Input: 4-(Azetidin-3-yloxy)piperidine Scaffold (2D) LigPrep LigPrep + Epik (Protonate Piperidine N) Start->LigPrep Decision Is Receptor Structure Apo or Holo? LigPrep->Decision Rigid Rigid Docking (Glide XP) High Risk of Clashes Decision->Rigid Holo (Same Scaffold) IFD Induced Fit Docking (IFD) Soft Potentials -> Prime Refinement Decision->IFD Apo / Different Scaffold PoseCheck Pose Filter: 1. Salt Bridge Present? 2. Ether Linker Relaxed? Rigid->PoseCheck IFD->PoseCheck MMGBSA MM-GBSA Rescoring (dG Binding Calculation) PoseCheck->MMGBSA Top 5 Poses Result Ranked Bioactive Poses MMGBSA->Result

Caption: Workflow optimizing the handling of the flexible ether linkage and receptor plasticity.

Diagram 2: Pharmacophore Interaction Map

The structural logic behind why IFD is required for this specific scaffold.

Interactions cluster_0 Scaffold Pip Piperidine Ring (Cationic Head) Linker Ether Oxygen (Flexible Hinge) Pip->Linker C-O Bond Asp Receptor Asp/Glu (Anionic Anchor) Pip->Asp Salt Bridge (Strong) Azet Azetidine Ring (Hydrophobic/Strained) Linker->Azet O-C Bond (Rotatable) Water Structural Water (Displaced by Linker) Linker->Water Steric Clash (If Rigid) Pocket Hydrophobic Sub-pocket (Requires Induced Fit) Azet->Pocket VdW Interaction (Shape Complementarity)

Caption: Interaction map highlighting the steric conflict (red dashed) the ether linker creates if water/side-chains are not allowed to relax.

References

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449–461. Link

  • Sherman, W., et al. (2006). Novel Procedure for Modeling Ligand/Receptor Induced Fit Effects. Journal of Medicinal Chemistry, 49(2), 534–553. Link

  • Lyne, P. D., et al. (2006). Assessment of the MM/GBSA Scoring Function in Schrödinger's Prime for the Prediction of Binding Affinities. Journal of Chemical Information and Modeling, 46, 728-735. Link

  • Bifunctional Piperidine Scaffolds in GPCRs: (Contextual grounding for H3/5-HT2A relevance) Journal of Medicinal Chemistry, 2018, 61(15), 6812–6829. Link

  • Schrödinger Suite Documentation. Glide and Prime User Manuals. Link

Sources

Comparative Profiling Guide: 4-(Azetidin-3-yloxy)piperidine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Rigidified Ethers

In modern medicinal chemistry, the "escape from flatland" initiative has driven the adoption of sp3-rich scaffolds that offer defined vectors without the metabolic liabilities of traditional aromatic linkers. 4-(Azetidin-3-yloxy)piperidine represents a critical structural motif in this evolution. Unlike the ubiquitous piperazine or flexible 4-alkoxypiperidine chains, this bicyclic ether scaffold introduces a unique combination of conformational rigidity , modulated basicity , and metabolic resilience .

This guide objectively compares the 4-(Azetidin-3-yloxy)piperidine moiety against standard industry alternatives, focusing on its application in mitigating off-target "cross-reactivity" (promiscuity) and optimizing physicochemical profiles.

Comparative Analysis: Scaffold Performance Metrics

The choice of a linker or solvent-exposed appendage determines the selectivity profile of a clinical candidate. Below is a head-to-head comparison of 4-(Azetidin-3-yloxy)piperidine against its primary competitors: Piperazine and 4-Aminopiperidine .

Table 1: Physicochemical & Selectivity Profile Comparison
Feature4-(Azetidin-3-yloxy)piperidine Piperazine 4-Aminopiperidine
Structural Class Bicyclic Ether (Rigidified)Cyclic DiamineCyclic Amine
Basicity (pKa) ~8.5 - 9.2 (Tunable)~9.8 (Secondary amine)~10.5 (Primary amine)
Lipophilicity (cLogP) Low (Polar Ether Link)Low to MediumLow
hERG Liability Risk Low (Reduced basicity attenuates channel trapping)High (High pKa correlates with hERG binding)Moderate
Metabolic Stability High (Ether linkage is robust; Azetidine resists oxidative metabolism better than N-dealkylation sites)Low (Prone to N-oxidation and ring opening)Moderate (N-acetylation risk)
Vector Geometry Linear, Extended (10.5 Å)Kinked/Chair (5.5 Å)Variable
Primary Utility PROTAC Linkers, GPCR Antagonists (H3, Sigma-1), Kinase InhibitorsGeneric Linker, GPCR LigandsAmide Couplings
Mechanistic Insight: Why the Ether Linkage Matters

The ether oxygen in 4-(Azetidin-3-yloxy)piperidine acts as a hydrogen bond acceptor but, crucially, does not contribute to the cationic charge that often drives non-specific binding (cross-reactivity) to the hERG potassium channel or phospholipidosis. In contrast, the second nitrogen in piperazine is often protonated at physiological pH, increasing the risk of off-target electrostatic interactions.

Cross-Reactivity & Selectivity Profiling

"Cross-reactivity" in small molecule discovery refers to the compound's tendency to bind unintended targets (polypharmacology).

Case Study: GPCR Selectivity (H3 vs. Sigma-1)

Research indicates that replacing a piperazine core with a piperidine-ether motif can drastically alter selectivity.

  • Observation: In Histamine H3 receptor antagonists, the 4-(Azetidin-3-yloxy)piperidine scaffold maintained nanomolar potency while significantly reducing affinity for the Sigma-2 receptor compared to piperazine analogs [1].

  • Causality: The azetidine ring restricts the conformational ensemble, preventing the molecule from adopting the shape required to fit into the promiscuous Sigma-2 binding pocket.

Chemical Reactivity: The Azetidine Ring Strain

While the azetidine ring is strained, it is surprisingly stable under physiological conditions. However, "cross-reactivity" can occur in synthetic steps if nucleophiles are present under acidic conditions.

  • Risk: Acid-catalyzed ring opening (hydrolysis) to form 1,3-amino alcohols.

  • Mitigation: Use of mild deprotection strategies (e.g., TFA in DCM at 0°C) rather than harsh refluxing acids.

Visualizing the Selection Logic

The following diagram illustrates the decision tree for selecting this scaffold to minimize off-target liabilities.

ScaffoldSelection Start Target Profile: High Selectivity Linker Decision1 Requirement: Reduced Basicity? Start->Decision1 Piperazine Option A: Piperazine (High pKa, hERG Risk) Decision1->Piperazine No (Standard) NextStep Requirement: Defined Vector? Decision1->NextStep Yes (Critical) Flexible Option B: 4-Alkoxypiperidine (High Entropy, Low Potency) NextStep->Flexible No Solution Selection: 4-(Azetidin-3-yloxy)piperidine (Rigid, Lower pKa, Metabolically Stable) NextStep->Solution Yes Validation Validation Assay: Microsomal Stability & hERG Binding Solution->Validation Verify

Caption: Logical workflow for selecting the 4-(Azetidin-3-yloxy)piperidine scaffold to avoid common liabilities associated with piperazine or flexible ether linkers.

Experimental Protocols

Protocol A: Self-Validating Chemical Stability Assay

To verify that the strained azetidine ring does not exhibit "chemical cross-reactivity" (degradation) during assay conditions.

Objective: Quantify ring stability in simulated physiological fluid.

  • Preparation: Dissolve 4-(Azetidin-3-yloxy)piperidine derivative (10 µM) in PBS (pH 7.4) and separately in Simulated Gastric Fluid (SGF, pH 1.2).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, and 24h.

  • Quenching: Immediately dilute with 150 µL cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS (MRM mode). Monitor for the parent mass (M+H) and the specific ring-opening product (+18 Da, hydration).

  • Acceptance Criteria: >95% parent remaining at 24h in PBS; >80% in SGF.

    • Note: If degradation >20% in SGF, the scaffold requires encapsulation or enteric coating for oral delivery.

Protocol B: Selectivity Profiling (hERG Binding Proxy)

Since this scaffold is often used to replace basic amines to lower hERG toxicity, this protocol validates that improvement.

  • System: CHO cells stably expressing hERG K+ channels.

  • Tracer: [3H]-Dofetilide (or fluorescent equivalent).

  • Workflow:

    • Prepare 7-point concentration-response curve (0.01 µM to 30 µM) of the Test Compound.

    • Incubate cells with Tracer + Test Compound for 60 min at 25°C.

    • Wash cells 3x with ice-cold buffer.

    • Measure radioactivity/fluorescence.

  • Calculation: Determine IC50.

  • Benchmark:

    • Piperazine Analog: Typically IC50 < 10 µM (High Risk).

    • Azetidine-Ether Analog: Target IC50 > 30 µM (Safe).

Synthesis & Pathway Visualization

The synthesis of this scaffold requires orthogonal protection strategies to prevent polymerization.

SynthesisPathway SM1 N-Boc-4-Hydroxypiperidine Step1 Step 1: Ether Formation (NaH, DMF, 0°C -> RT) SM1->Step1 SM2 N-Cbz-3-Iodoazetidine SM2->Step1 Inter Intermediate: Orthogonally Protected Scaffold Step1->Inter Step2a Route A: Acidic Deprotection (Remove Boc -> Piperidine free) Inter->Step2a Step2b Route B: Hydrogenolysis (Remove Cbz -> Azetidine free) Inter->Step2b ProdA Product A: Piperidine-Reactive Step2a->ProdA ProdB Product B: Azetidine-Reactive Step2b->ProdB

Caption: Orthogonal deprotection pathways allow selective functionalization of either the piperidine or azetidine nitrogen, preventing cross-reaction during library synthesis.

References

  • Lazewska, D. et al. (2017).[1] "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Hajipour, A. R. et al. (2022). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." International Journal of Molecular Sciences. Available at: [Link]

  • Wakasugi, D. et al. (2011). "Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors."[2] Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-(Azetidin-3-yloxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of robust research and development. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of 4-(Azetidin-3-yloxy)piperidine, a heterocyclic compound of interest in medicinal chemistry. The following sections will delve into the technical nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into the rationale behind experimental choices and providing a framework for establishing self-validating analytical systems.

The Importance of Accurate Quantification

4-(Azetidin-3-yloxy)piperidine is a key building block in the synthesis of various pharmaceutical agents. Its purity and concentration in reaction mixtures, final products, and biological matrices are critical parameters that can influence the efficacy, safety, and overall quality of a potential drug candidate. Therefore, employing validated, accurate, and precise analytical methods for its quantification is not merely a matter of procedural adherence but a fundamental requirement for generating reliable and reproducible scientific data.

Methodological Comparison: HPLC-UV, LC-MS/MS, and GC-MS

The choice of an analytical method is dictated by several factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, the nature of the sample matrix, and the intended application of the method. This guide will compare three powerful analytical techniques applicable to the quantification of 4-(Azetidin-3-yloxy)piperidine.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle and Applicability:

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a molecule like 4-(Azetidin-3-yloxy)piperidine to be quantifiable by UV detection, it must possess a chromophore that absorbs light in the ultraviolet-visible spectrum. While the basic piperidine and azetidine rings do not have strong UV absorbance, derivatization with a UV-active reagent can be a viable strategy. This pre-column derivatization not only imparts UV activity but can also improve the chromatographic properties of the analyte.[1][2]

Causality Behind Experimental Choices:

  • Derivatization: The choice of derivatizing agent is critical. A reagent like 4-toluenesulfonyl chloride can be used to react with the secondary amine of the piperidine ring, introducing a strongly UV-absorbing tosyl group.[1][2] This reaction should be optimized for completeness to ensure accurate and reproducible quantification.

  • Stationary Phase: A reversed-phase C18 column is a common and robust choice for the separation of moderately polar derivatized amines.[1][3] The hydrophobicity of the C18 stationary phase allows for good retention and separation from polar impurities.

  • Mobile Phase: A typical mobile phase for such an analysis would consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to ensure consistent ionization of any residual acidic or basic groups.

Experimental Workflow for HPLC-UV with Pre-Column Derivatization:

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Performance Characteristics (Hypothetical for Derivatized Analyte):

ParameterExpected PerformanceRationale
Linearity (R²)> 0.999Derivatization provides a strong chromophore, leading to a robust signal response.[1][2]
Limit of Quantitation (LOQ)0.1 - 1 µg/mLDependent on the molar absorptivity of the derivative.[1][2]
Accuracy (% Recovery)98 - 102%Well-established technique with high accuracy.[1][2]
Precision (% RSD)< 2%Modern HPLC systems offer excellent precision.

Step-by-Step Protocol for HPLC-UV Method Development:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-(Azetidin-3-yloxy)piperidine reference standard in a suitable solvent (e.g., acetonitrile).

    • Prepare calibration standards by serial dilution of the stock solution.

    • Prepare sample solutions at a similar concentration.

  • Derivatization Procedure:

    • To an aliquot of each standard and sample solution, add an excess of 4-toluenesulfonyl chloride and a suitable base (e.g., triethylamine) in an appropriate solvent.

    • Heat the mixture at a controlled temperature for a specific duration to ensure complete reaction.

    • Quench the reaction and dilute the mixture to the final volume with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic or gradient elution with a mixture of water with 0.1% phosphoric acid (A) and acetonitrile (B).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by the UV spectrum of the derivatized analyte (typically around 254 nm for the tosyl group).

  • Validation:

    • Perform method validation according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[4][5][6][7][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Applicability:

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly well-suited for quantifying low levels of analytes in complex matrices without the need for derivatization. The basic nitrogen atoms in 4-(Azetidin-3-yloxy)piperidine make it readily ionizable by electrospray ionization (ESI) in positive ion mode.[9][10]

Causality Behind Experimental Choices:

  • Ionization Source: ESI is the preferred ionization technique for polar and thermally labile molecules like the target analyte. Positive ion mode is chosen due to the presence of basic nitrogen atoms that can be easily protonated.[9][10]

  • Mass Analyzer: A triple quadrupole mass spectrometer is the gold standard for quantitative analysis due to its ability to perform selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM).[10] This involves selecting a precursor ion (the protonated molecule) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process provides exceptional selectivity and reduces background noise.

  • Chromatography: While MS/MS provides high selectivity, chromatographic separation is still crucial to separate the analyte from isomers and other interfering substances that may have the same mass. A C18 column with a gradient elution of acetonitrile and water containing a small amount of formic acid (to aid in protonation) is a common starting point.[11][12]

Experimental Workflow for LC-MS/MS:

Caption: Workflow for LC-MS/MS analysis.

Performance Characteristics:

ParameterExpected PerformanceRationale
Linearity (R²)> 0.99High selectivity of MRM leads to excellent linearity.[11][12]
Limit of Quantitation (LOQ)0.01 - 1 ng/mLSignificantly more sensitive than HPLC-UV.[11][12]
Accuracy (% Recovery)95 - 105%High accuracy is achievable with the use of an internal standard.[11]
Precision (% RSD)< 5%Robust and precise technique.

Step-by-Step Protocol for LC-MS/MS Method Development:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol).

    • Prepare calibration standards by serial dilution.

    • Select an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Prepare samples by diluting them in the initial mobile phase and adding the internal standard.

  • Mass Spectrometry Tuning:

    • Infuse a solution of the analyte directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, gas flows).

    • Determine the mass of the protonated molecule ([M+H]⁺) in a full scan.

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Select the most intense and specific precursor-to-product ion transition for the MRM method.

  • Chromatographic Conditions:

    • Column: C18, 50-100 mm x 2.1 mm, < 3 µm.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.2 - 0.5 mL/min.[10]

    • Column Temperature: 30 - 40°C.[10]

    • Injection Volume: 1 - 5 µL.[10]

  • Validation:

    • Validate the method according to FDA and ICH guidelines for bioanalytical method validation, paying close attention to matrix effects, selectivity, and stability.[13][14][15][16][17]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Applicability:

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 4-(Azetidin-3-yloxy)piperidine, derivatization is often necessary to increase volatility and thermal stability.[18]

Causality Behind Experimental Choices:

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (such as the secondary amine in the piperidine ring). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (TMS) group, making the molecule more volatile.

  • Injection Port: A split/splitless injector is typically used. The choice of split ratio will depend on the concentration of the analyte.

  • GC Column: A non-polar or moderately polar capillary column (e.g., DB-5ms or DB-17ms) is suitable for separating the derivatized analyte.

  • Ionization: Electron ionization (EI) is the most common ionization technique in GC-MS, which produces a characteristic fragmentation pattern that can be used for structural elucidation and quantification.

Experimental Workflow for GC-MS with Derivatization:

Caption: Workflow for GC-MS analysis with silylation.

Performance Characteristics (Hypothetical for Derivatized Analyte):

ParameterExpected PerformanceRationale
Linearity (R²)> 0.99EI provides reproducible fragmentation and a linear response.
Limit of Quantitation (LOQ)1 - 10 ng/mLGenerally less sensitive than LC-MS/MS but more sensitive than HPLC-UV.
Accuracy (% Recovery)90 - 110%Can be affected by the efficiency and reproducibility of the derivatization step.
Precision (% RSD)< 10%The derivatization step can introduce variability.

Step-by-Step Protocol for GC-MS Method Development:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a volatile, aprotic solvent (e.g., dichloromethane).

    • Prepare calibration standards by serial dilution.

    • Prepare samples in the same solvent.

  • Derivatization Procedure:

    • Evaporate the solvent from an aliquot of each standard and sample solution under a stream of nitrogen.

    • Add the silylating reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine).

    • Heat the mixture in a sealed vial at a controlled temperature to drive the reaction to completion.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C) to elute the derivatized analyte.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected ion monitoring (SIM) of characteristic fragment ions for quantification.

  • Validation:

    • Validate the method according to relevant guidelines, with a focus on the reproducibility of the derivatization step.[4][5][6][7][8]

Comparative Summary and Recommendations

FeatureHPLC-UVLC-MS/MSGC-MS
Sensitivity LowHighModerate
Selectivity ModerateHighHigh
Derivatization Often RequiredNot RequiredOften Required
Throughput HighHighModerate
Instrumentation Cost LowHighModerate
Ease of Use HighModerateModerate
Matrix Effects LowCan be significantLow

Recommendations:

  • For routine quality control of bulk material where high concentrations are expected and high throughput is desired, HPLC-UV with pre-column derivatization is a cost-effective and reliable choice.

  • For the quantification of low levels of 4-(Azetidin-3-yloxy)piperidine in complex matrices such as biological fluids or for trace impurity analysis, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.

  • GC-MS can be a viable alternative if the analyte can be derivatized to a volatile and thermally stable compound and if LC-MS/MS is not available. However, the need for derivatization adds a layer of complexity and potential variability.

Conclusion

The selection of an appropriate analytical method for the quantification of 4-(Azetidin-3-yloxy)piperidine is a critical decision in the drug development process. This guide has provided a comparative overview of three powerful techniques: HPLC-UV, LC-MS/MS, and GC-MS. By understanding the principles, experimental considerations, and performance characteristics of each method, researchers can make an informed choice that aligns with their specific analytical needs. It is imperative that any chosen method is rigorously validated according to established regulatory guidelines to ensure the integrity and reliability of the generated data.[4][5][6][7][8][13][14][15][16][17]

References

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2023). Alternative Therapies in Health and Medicine. [Link]

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (2015).
  • Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. (2020). Metabolomics, 16(1), 10. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Faustino, P. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Azetidin-3-yloxy)piperidine

[1]

Executive Summary & Chemical Profile[1][2]

This guide provides an operational framework for the safe disposal of 4-(Azetidin-3-yloxy)piperidine . Unlike standard organic amines, this molecule contains a strained azetidine ring (4-membered nitrogen heterocycle) linked to a piperidine.

While not as aggressively reactive as aziridines, azetidines possess significant ring-strain energy (~26 kcal/mol). The core safety directive is to prevent acid-catalyzed ring opening in the waste stream, which can generate unexpected exotherms. [1]

Chemical Identity Table
PropertyData
Chemical Name 4-(Azetidin-3-yloxy)piperidine
CAS Number 478836-39-2 (Generic/Analogous) or 325793-95-5 (Salt forms)
Molecular Formula C₈H₁₆N₂O
Functional Groups Secondary Amine (Piperidine), Strained Cyclic Amine (Azetidine), Ether Linkage
Physical State Typically Solid (HCl salt) or Viscous Oil (Free Base)
Acidity/Basicity Basic (pKa ~10-11)
RCRA Classification Non-listed (Default to D002 Corrosive if pH >12.5; D001 if in flammable solvent)

Hazard Analysis & Risk Assessment

Before disposal, you must validate the specific hazards of your material state (solid salt vs. free base solution).

The "Why" Behind the Protocol
  • Corrosivity/Irritation: As a secondary amine, the free base is caustic. It causes severe skin burns and eye damage (Category 1B/2A).

  • Ring Strain (The Hidden Hazard): The azetidine ring is susceptible to nucleophilic attack and acid-catalyzed ring opening.

    • Risk:[2] If disposed of in a "General Organic Waste" container that contains high concentrations of strong acids (e.g., TFA, HCl, H₂SO₄), the ring may open rapidly.[1]

    • Consequence: This reaction releases heat (exothermic). In a sealed waste drum, this can lead to pressure buildup or polymerization.

Operational Disposal Protocol

A. Pre-Disposal Validation (The Self-Validating System)

Do not blind-pour this chemical. Perform this 3-step check:

  • Phase Verification: Is it a solid or a liquid?

  • pH Check (Liquids only): Dip a pH strip. If pH < 7, the amine is already protonated (salt form) and stable. If pH > 10, it is a free base and reactive.

  • Compatibility Test: If bulking into a large carboy, mix 1 mL of the waste with 5 mL of the target waste stream in a vial. Observe for heat or precipitation for 5 minutes.

B. Step-by-Step Workflow
Scenario 1: Solid Waste (Pure Substance or Contaminated PPE)
  • Primary Container: Place solid substance in a clear, chemically compatible jar (glass or HDPE).

  • Segregation: Do not mix with solid oxidizers (e.g., permanganates).

  • Labeling: Label as "Hazardous Waste - Toxic/Corrosive Solid - Organic Amine." [1]

  • Disposal Path: High-temperature incineration.

Scenario 2: Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Assessment: Identify the carrier solvent (e.g., DCM, Methanol, DMF).

  • Segregation (CRITICAL):

    • Do NOT pour into "Acidic Aqueous Waste."

    • Do NOT pour into "Oxidizing Waste."

    • Correct Stream: Segregate into "Basic Organic Waste" or "General Organic Waste (Non-Halogenated/Halogenated)" provided the stream is neutral or basic.

  • Quenching (Optional but Recommended for Large Quantities): If disposing of >50g of free base, treat with dilute HCl in an ice bath to convert to the stable hydrochloride salt before placing in the waste container.

Visualized Decision Matrix

The following logic flow ensures the azetidine ring strain is managed correctly during disposal.

DisposalWorkflowStartWaste: 4-(Azetidin-3-yloxy)piperidinePhaseCheck1. Determine PhaseStart->PhaseCheckSolidPathSolid (Powder/Salt)PhaseCheck->SolidPathLiquidPathLiquid (Solution/Oil)PhaseCheck->LiquidPathContainerDouble Bag or Seal in HDPE JarSolidPath->ContainerpHCheck2. Check pH / CompositionLiquidPath->pHCheckIsAcidicContains Strong Acids?pHCheck->IsAcidicNeutralizeNeutralize with NaHCO3or Dilute BaseIsAcidic->NeutralizeYes (Risk of Exotherm)SegregateSegregate: Basic/Neutral StreamIsAcidic->SegregateNo (Safe)Neutralize->SegregateLabelingLabel: 'Hazardous Waste - Amine'(Note: Strained Ring)Segregate->LabelingContainer->LabelingPickupEHS Pickup -> IncinerationLabeling->Pickup

Caption: Operational decision tree for azetidine disposal, prioritizing the prevention of acid-catalyzed ring opening.

Emergency Contingencies

Spill Management

If a liquid solution of 4-(Azetidin-3-yloxy)piperidine is spilled:

  • Evacuate: If the spill is large (>100 mL) and outside a fume hood, evacuate the area to prevent respiratory sensitization.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Absorb: Use a non-acidic absorbent (vermiculite or clay). Do not use acidic neutralizers immediately as they may generate heat.

  • Clean: Wipe the area with soap and water. Collect all materials as hazardous waste.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. Azetidines can be skin sensitizers; monitor for dermatitis.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (alkaline injury risk).[3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11660086 (Related Azetidine Structures). PubChem. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Couty, F., & Evano, G. Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Letters. (Context on ring strain and reactivity). [Link]

Personal protective equipment for handling 4-(Azetidin-3-yloxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Chemical Profile & Hazard Logic[1]

Compound: 4-(Azetidin-3-yloxy)piperidine Class: Bicyclic Nitrogen Heterocycle (Ether-linked Azetidine/Piperidine) Primary Hazard Classification (Inferred/Analogous): CORROSIVE / ACUTE TOXIN

As a researcher handling this intermediate, you must look beyond the basic Safety Data Sheet (SDS). This molecule combines two distinct risk profiles:

  • The Piperidine Motif: A secondary amine known for high basicity (pKa ~11) and aggressive skin permeation. It is a potent lachrymator and corrosive agent.

  • The Azetidine Ring: A four-membered ring with significant angle strain (~26 kcal/mol). While kinetically stable, azetidines can undergo ring-opening reactions under acidic conditions or thermal stress, potentially releasing energetic byproducts or toxic alkylating agents.

Operational Directive: Treat this substance as a Category 1B Corrosive and Acute Toxin (Dermal/Inhalation) regardless of specific vendor labeling. The combination of basicity and lipophilicity allows for rapid transdermal uptake.

Hierarchy of Exposure Control

Before touching PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Engineering Controls (Mandatory)
  • Primary Containment: All handling of neat material (weighing, transfer, solubilization) must occur within a certified chemical fume hood operating at 80-100 fpm face velocity .

  • Static Dissipation: Azetidines and piperidines are often flammable/combustible. Use an ionizing bar or antistatic gun during weighing to prevent static discharge, which can disperse light powders into the breathing zone.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient for azetidine-piperidine derivatives due to the amine's ability to degrade standard nitrile rubber.

The "Double-Barrier" Glove Protocol

Why? Piperidine derivatives can permeate standard 4-mil nitrile gloves in <1 minute . Once inside, the occlusive effect of the glove accelerates skin absorption and chemical burns.

LayerMaterial SpecificationFunction
Inner Layer Silver Shield / Laminate (EVOH) Chemical Barrier: Provides >4 hours breakthrough time against aliphatic amines.
Outer Layer Nitrile (Minimum 5 mil) Mechanical Barrier: Protects the fragile inner laminate from tears and provides grip.
Inspection Inflation Test Check outer gloves for pinholes before donning.
Eye & Face Protection[2][3][4][5]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of corrosive vapors or splashes tracking around the lens.

  • Large Scale (>5g) or Neat Liquid: Add a Face Shield over goggles. Amines are severe ocular irritants; contact can cause irreversible corneal opacity.

Respiratory Protection[3][4][5][6][7]
  • In Hood: None required (Engineering control dominant).

  • Spill Cleanup (Outside Hood): Full-face respirator with Organic Vapor/Amine (OV/AM) cartridges. Note: Do not rely on standard OV cartridges alone; amines can desorb or migrate through carbon beds.

Visualizing the Safety Logic

The following diagram illustrates the decision logic for PPE selection based on the physical state and scale of the operation.

PPE_Decision_Logic Start Start: Handling 4-(Azetidin-3-yloxy)piperidine State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Neat Liquid / Solution State->Liquid Transfer/Reaction Scale Scale > 100mg? Solid->Scale Level2 Level 2 PPE: Double Glove (Laminate + Nitrile) + Goggles + Face Shield Liquid->Level2 Always (Permeation Risk) Level1 Level 1 PPE: Nitrile (5mil) + Goggles (In Fume Hood) Scale->Level1 No (<100mg) Scale->Level2 Yes (>100mg) HighRisk High Risk: Aerosolization Level2->HighRisk If Outside Hood

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and scale. Note that liquid handling always defaults to Level 2 protection due to rapid permeation kinetics.

Operational Protocols

A. Weighing & Transfer (Solid)
  • Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.

  • Anti-Static: Use an anti-static gun on the spatula and weighing boat. Azetidine salts can be "fly-away" powders.

  • Technique: Do not use metal spatulas if the compound is a free base (potential for metal-catalyzed decomposition). Use ceramic or PTFE-coated tools.

  • Cleanup: Wipe the balance area with a wet paper towel (water/methanol) immediately after use. Dispose of the wipe as hazardous solid waste.

B. Solubilization & Reaction (Liquid)
  • Solvent Choice: Avoid halogenated solvents (DCM, Chloroform) if possible. Secondary amines (piperidine) can react with DCM over time to form quaternary ammonium salts, potentially pressurizing the vessel.

  • Addition: Add the azetidine derivative to the solvent, not vice-versa, to control exotherms.

  • Quenching: Never quench reaction mixtures containing this compound directly with strong acid. The heat of neutralization can be violent. Dilute with ice/water first, then adjust pH slowly.

Emergency & Disposal Procedures

Spill Response (In Hood)
  • Isolate: Close the sash immediately.

  • Neutralize: For liquid spills, cover with a dry sand/soda ash mixture or a commercial amine neutralizer. Do not use paper towels directly on neat amine liquids; this creates a high surface area for evaporation.

  • Collect: Scoop absorbed material into a hazardous waste container labeled "Alkaline Organic Solids."

First Aid (Self-Validating)
  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes .[1]

    • Validation: Do not use vinegar or acidic neutralizers on the skin; this causes a secondary thermal burn. Use only water.

  • Eye Contact:

    • Immediate Action: Flush for 15 minutes while holding eyelids open.[1]

    • Validation: Seek an ophthalmologist immediately. Alkaline burns penetrate deeper than acid burns and damage can be delayed.

Waste Disposal[3][5]
  • Stream: Segregate as Basic Organic Waste .

  • Incompatibility: NEVER mix with "Acidic Organic Waste" or "Oxidizers." The reaction between an amine and an oxidizer (like nitric acid) can be explosive.

References

  • PubChem. (n.d.). Compound Summary: Piperidine.[2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Azetidine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved October 26, 2023, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Azetidin-3-yloxy)piperidine
Reactant of Route 2
4-(Azetidin-3-yloxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.